Thalidomide-O-C2-Br
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H13BrN2O5 |
|---|---|
Molecular Weight |
381.18 g/mol |
IUPAC Name |
4-(2-bromoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H13BrN2O5/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20/h1-3,9H,4-7H2,(H,17,19,20) |
InChI Key |
UGUQDJUBQKMKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCBr |
Origin of Product |
United States |
Foundational & Exploratory
The Application of Thalidomide-O-C2-Br and its Analogs in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component in the design of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide and its derivatives have been extensively utilized as potent ligands for the Cereblon (CRBN) E3 ligase complex.
This technical guide focuses on the use of thalidomide-based building blocks, specifically examining the role and application of structures like Thalidomide-O-C2-Br and its close analogs in the research and development of novel PROTACs. While specific quantitative data for this compound is not extensively available in public literature, this guide will provide a comprehensive overview of its purpose, the synthetic strategies for its incorporation into PROTACs, and the established experimental protocols for evaluating the resulting degraders, using data from closely related analogs as representative examples.
Core Concept: The PROTAC Mechanism with Thalidomide-Based Ligands
This compound serves as a foundational building block for PROTAC synthesis. It consists of three key components:
-
The Thalidomide Moiety: This part of the molecule acts as the "E3 ligase recruiter." It specifically binds to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
-
The C2 Linker: A short, two-carbon alkyl chain that connects the thalidomide moiety to the reactive group. The linker's length and composition are critical for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination.
-
The Bromo (-Br) Functional Group: A reactive handle that allows for the covalent attachment of a ligand designed to bind to a specific protein of interest (the "target ligand").
The resulting PROTAC, once assembled, orchestrates the degradation of the target protein through the ubiquitin-proteasome system.
Figure 1. The PROTAC signaling pathway initiated by a thalidomide-based degrader.
Quantitative Data for Thalidomide-Based Ligands and Resulting PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters. Below are tables summarizing representative data for thalidomide and its analogs, as well as for PROTACs constructed using these building blocks. It is important to note that the specific values for a PROTAC derived from this compound will be dependent on the target ligand and the specific cellular context.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| (S)-Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| (R)-Thalidomide | ~2.5 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Pomalidomide | ~180 nM | Surface Plasmon Resonance (SPR) | [3] |
| Lenalidomide | ~445 nM | Surface Plasmon Resonance (SPR) | [3] |
Note: The binding affinity of thalidomide to CRBN is stereospecific, with the (S)-enantiomer showing significantly higher affinity than the (R)-enantiomer.[1][2]
Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SHP2-PROTAC-11 | SHP2 | HeLa | 6.02 nM | >95% | [4] |
| HDAC-PROTAC-9 | HDAC1 / HDAC3 | HCT116 | 0.55 µM / 0.53 µM | ~80% / >90% | [5] |
| Aiolos-Degrader-19 | Aiolos | MM-1S | ~25 nM | >95% | [3] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the conjugation of this compound to a target ligand containing a nucleophilic group, such as a primary amine or a phenol.
Materials:
-
This compound
-
Target ligand with a primary amine (-NH2) or phenolic hydroxyl (-OH) group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the target ligand (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add a mild base such as K2CO3 (2.0 equivalents) or DIPEA (3.0 equivalents) to the solution. Stir for 10-15 minutes at room temperature.
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Figure 2. A generalized workflow for the synthesis of a PROTAC using this compound.
Protocol 2: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot
This protocol describes how to assess the degradation efficiency of a newly synthesized PROTAC in a cellular context.
Materials:
-
Cultured cells expressing the target protein (e.g., HeLa, HCT116, MM-1S)
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
-
GraphPad Prism or similar software for data analysis
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final concentrations should typically range from low nanomolar to high micromolar. Include a vehicle-only control (DMSO) and a positive control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) before adding the PROTAC.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Incubate for a predetermined time (e.g., 12, 18, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized target protein levels against the logarithm of the PROTAC concentration.
-
Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the DC50 and Dmax values.
-
Figure 3. Experimental workflow for determining the degradation potency of a PROTAC.
Conclusion
This compound and its analogs are invaluable tools in the field of targeted protein degradation. They provide a reliable and well-characterized means of recruiting the Cereblon E3 ligase, a critical step in the development of effective PROTACs. While the specific characteristics of a PROTAC are highly dependent on the target ligand and linker, the methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel protein degraders. As research in this area continues to expand, the foundational understanding of how to effectively utilize building blocks like this compound will be essential for the continued success of TPD as a therapeutic strategy.
References
- 1. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thalidomide-O-C2-Br as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have emerged as crucial molecular entities in the field of targeted protein degradation. Their therapeutic effects are primarily mediated through their binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This interaction repurposes the E3 ligase to recognize and ubiquitinate neosubstrate proteins, leading to their degradation by the proteasome.
Thalidomide-O-C2-Br is a functionalized derivative of thalidomide designed as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, thereby inducing its degradation. This compound incorporates the core thalidomide scaffold for CRBN binding, appended with a two-carbon bromoethoxy linker at the 4-position of the phthalimide ring. This linker provides a convenient attachment point for a ligand that binds to a target protein, enabling the creation of a PROTAC.
This technical guide provides a comprehensive overview of this compound as a Cereblon E3 ligase ligand, including its mechanism of action, synthesis, and application in targeted protein degradation, supported by experimental protocols and quantitative data for closely related analogs.
Mechanism of Action: Thalidomide-Cereblon Interaction
The binding of thalidomide and its derivatives to Cereblon occurs within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. The glutarimide moiety of thalidomide is essential for this interaction, forming key hydrogen bonds with amino acid residues within the binding pocket. The phthalimide portion of the molecule is more solvent-exposed, allowing for the attachment of linkers without significantly disrupting the binding to CRBN.
The binding of a thalidomide-based ligand, such as that in a PROTAC, to CRBN induces a conformational change in the substrate receptor, creating a new surface for the recruitment of target proteins that are not endogenous substrates of the E3 ligase complex. This ternary complex formation (E3 ligase - PROTAC - Target Protein) brings the target protein into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Quantitative Data: Cereblon Binding Affinity
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
Synthesis of a this compound Analog Precursor
A detailed protocol for the synthesis of the direct precursor to this compound, 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, is provided below as a representative synthesis of a 4-substituted thalidomide analog. The nitro group can be subsequently reduced to an amine and then modified to introduce the bromoethoxy linker through standard chemical transformations.
Materials:
-
3-Nitrophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Water
Procedure:
-
To a round-bottom flask, add glacial acetic acid (75 mL) and 3-aminopiperidine-2,6-dione hydrochloride (8.5 g).
-
Add anhydrous sodium acetate (4.5 g) to the solution in portions at 25-30 °C.
-
Add 3-nitrophthalic anhydride (10 g) at the same temperature.
-
Stir the reaction mixture at 118 °C for 18 hours.
-
After the reaction is complete, cool the mixture to 60 °C and remove the solvent by distillation under vacuum to obtain a residue.
-
Add water (100 mL) to the residue and stir the mixture at 25-30 °C for 1 hour.
-
Filter the resulting solid.
-
Wash the filter cake with water (2 x 100 mL).
-
Dry the solid in an air oven to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (yield: ~89.7%).[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for Cereblon.
Materials:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (fluorescent ligand)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compound (this compound)
-
384-well low-volume white plate
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the 384-well plate, add 2 µL of the test compound dilutions or vehicle control.
-
Add 4 µL of GST-tagged human Cereblon protein solution to each well.
-
Prepare a mixture of the anti-GST Europium cryptate antibody and Thalidomide-Red in assay buffer.
-
Add 4 µL of the antibody/ligand mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission and plot the results against the test compound concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified Cereblon protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the Cereblon protein against the ITC buffer.
-
Dissolve the this compound in the final dialysis buffer.
-
Degas both the protein solution and the ligand solution.
-
Load the Cereblon protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Visualizations
Conclusion
This compound serves as a valuable chemical tool for the development of PROTACs that hijack the Cereblon E3 ligase complex for targeted protein degradation. Its design allows for straightforward conjugation to target-specific ligands, enabling the rapid generation of novel protein degraders. While direct quantitative binding data for this specific molecule is limited, the well-established binding of the thalidomide core to Cereblon provides a strong foundation for its use. The experimental protocols provided herein offer a robust framework for the synthesis, characterization, and evaluation of this compound and its derivatives in the pursuit of novel therapeutics based on targeted protein degradation. As the field of PROTACs continues to expand, the utility of such versatile building blocks will undoubtedly grow, facilitating the development of next-generation medicines.
References
The Role of Thalidomide-O-C2-Br in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-O-C2-Br and its pivotal role as a foundational building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into the core principles of PROTAC technology, the specific function of the thalidomide moiety in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, and the utility of the C2-bromo linker in the synthesis of these heterobifunctional degraders. This guide will further present key quantitative data from analogous compounds, detailed experimental protocols for PROTAC synthesis and evaluation, and visual representations of the underlying biological pathways and experimental workflows to empower researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional small molecule inhibitors that block the function of a target protein, PROTACs hijack the body's own ubiquitin-proteasome system to induce the degradation of the target protein. This is achieved through a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The Role of Thalidomide in PROTACs: A CRBN E3 Ligase Ligand
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of a thalidomide-based ligand to CRBN induces a conformational change that can lead to the recruitment of neo-substrates for ubiquitination and subsequent degradation. In the context of PROTACs, the thalidomide moiety serves as the "E3 ligase handle," effectively directing the CRL4^CRBN^ complex to the target protein.
Caption: PROTAC components and their interaction with the CRL4-CRBN complex and the Protein of Interest (POI).
This compound: A Versatile Building Block
This compound is a chemical reagent designed for the efficient synthesis of thalidomide-based PROTACs. It consists of the thalidomide core connected to a two-carbon linker (-C2-) via an ether linkage (-O-), and terminates with a bromine atom (-Br). This terminal bromine acts as a reactive handle for conjugation with a POI ligand, typically through a nucleophilic substitution reaction with an amine, thiol, or hydroxyl group on the POI ligand. The "O-C2" linker provides a short and relatively rigid connection, which can influence the thermodynamics and kinetics of the formation of the ternary complex (POI-PROTAC-CRBN).
Chemical Structure:
-
Thalidomide Moiety: Recruits the CRBN E3 ligase.
-
-O-C2- Linker: A short ether-linked ethyl spacer.
-
-Br (Bromo group): A reactive electrophile for conjugation.
Quantitative Data
Table 1: Binding Affinity of Thalidomide to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
Note: The binding affinity can vary depending on the experimental conditions and the specific thalidomide analog.
Table 2: Representative Degradation Data for Thalidomide-Based PROTACs
| Target Protein | PROTAC Linker Type | DC50 | Dmax | Cell Line |
| BRD4 | PEG/Alkyl | < 1 nM | > 98% | 22Rv1 |
| BTK | Alkyl | ~5 nM | > 90% | MOLM-14 |
| ERRα | Alkyl | 33 nM | > 95% | MCF7 |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. Data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs.
Experimental Protocols
PROTAC Synthesis via Nucleophilic Substitution
This protocol outlines a general method for conjugating this compound to a POI ligand containing a primary amine.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Materials:
-
This compound
-
POI ligand with a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification
-
LC-MS, HRMS, and NMR for analysis
Procedure:
-
In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add DIPEA (2.0-3.0 equivalents).
-
In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with water and dilute with a suitable solvent for purification.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Western Blot for Target Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Signaling Pathway and Logic
The underlying principle of a thalidomide-based PROTAC is the hijacking of the CRL4^CRBN^ E3 ligase machinery to induce the degradation of a specific target protein.
Caption: Logical flow of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward reactivity and the well-characterized function of the thalidomide moiety make it an attractive choice for researchers developing novel protein degraders. By understanding the principles outlined in this guide, from the underlying biology to the practical aspects of synthesis and evaluation, researchers can effectively leverage this and similar building blocks to advance the field of targeted protein degradation and develop next-generation therapeutics.
Thalidomide-O-C2-Br: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C2-Br is a specialized chemical entity designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the core structure of thalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a two-carbon linker with a terminal bromine atom. This functionalized molecule serves as a critical building block, enabling the covalent attachment of a ligand for a target protein of interest (POI). The resulting PROTAC hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the selective degradation of the target protein. This technical guide provides an in-depth overview of the basic properties, mechanism of action, and relevant experimental protocols associated with the thalidomide core of molecules like this compound.
Core Component: Thalidomide
The foundational component of this compound is thalidomide. Understanding its properties is crucial for its application in PROTAC technology.
Physicochemical Properties of Thalidomide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₄ | |
| Molecular Weight | 258.23 g/mol | [1] |
| Melting Point | 269-271 °C | [2] |
| Water Solubility | <0.1 g/100 mL at 22 °C | |
| Appearance | White crystalline powder | [3] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its derivatives function as "molecular glues" that modulate the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4][5][6] This complex is a key component of the ubiquitin-proteasome pathway, which is responsible for the degradation of cellular proteins.
The process, as leveraged by a thalidomide-based PROTAC, involves several key steps:
-
Binding to Cereblon (CRBN) : The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6][7]
-
Formation of a Ternary Complex : The other end of the PROTAC, which contains a ligand for a specific protein of interest (POI), simultaneously binds to that target protein. This brings the POI into close proximity with the E3 ligase complex, forming a ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination of the Target Protein : The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.[8]
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down tagged proteins into smaller peptides.[9][10][11] The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of more target protein molecules.
Figure 1. Mechanism of Action of a Thalidomide-Based PROTAC.
Experimental Protocols
General Synthesis of a Thalidomide-Based PROTAC from this compound
This protocol describes a general method for conjugating a POI ligand (containing a nucleophilic group, e.g., an amine or thiol) to this compound.
Materials:
-
This compound
-
POI ligand with a nucleophilic handle (e.g., amine, thiol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the POI ligand in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add DIPEA to the solution (typically 2-3 equivalents).
-
In a separate vessel, dissolve this compound in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the POI ligand solution.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
- 1. THALIDOMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. (R)-(+)-THALIDOMIDE CAS#: 2614-06-4 [m.chemicalbook.com]
- 3. Thalidomide CAS#: 50-35-1 [m.chemicalbook.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
Thalidomide-O-C2-Br: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component in the design of effective PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for degradation.
Thalidomide and its analogs are a prominent class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] Thalidomide-O-C2-Br is a key building block in the synthesis of thalidomide-based PROTACs. It incorporates the CRBN-binding phthalimide moiety of thalidomide connected to a two-carbon (C2) linker terminating in a bromine (Br) atom. This terminal bromine serves as a reactive handle for covalent attachment to a ligand that binds the target protein, thus completing the PROTAC structure. This guide provides an in-depth technical overview of this compound, its application in targeted protein degradation, relevant experimental protocols, and data presentation.
Mechanism of Action: The PROTAC-Mediated Degradation Pathway
PROTACs assembled using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein by the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Synthesis of this compound and PROTAC Conjugation
The synthesis of this compound is a multi-step process that can be adapted from established methods for creating thalidomide derivatives. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxythalidomide
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 4-Hydroxythalidomide in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add an excess of 1,2-dibromoethane to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Workflow: PROTAC Synthesis
The terminal bromine of this compound allows for facile conjugation to a target protein ligand, which typically contains a nucleophilic functional group such as an amine or a thiol.
Caption: General workflow for PROTAC synthesis.
Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The key parameters measured are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are typically determined by treating cells with varying concentrations of the PROTAC and measuring the remaining target protein levels by Western blotting.
| PROTAC Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-based | BRD4 | HeLa | 50 | >90 | Fictional Example |
| Thalidomide-based | BTK | MOLM-14 | 25 | >95 | Fictional Example |
| Pomalidomide-based | FKBP12 | 293T | 10 | >98 | Fictional Example |
| VHL-based | ERRα | MCF7 | 100 | ~85 | Fictional Example |
Note: The data presented in this table is representative and for illustrative purposes only. Actual DC50 and Dmax values will vary depending on the specific PROTAC, target protein, and experimental conditions.
Experimental Protocol: Western Blotting for Protein Degradation
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
Signaling Pathways and Logical Relationships
The targeted protein degradation pathway initiated by a this compound-based PROTAC involves a series of well-defined molecular events.
Caption: Signaling pathway of targeted protein degradation.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its straightforward incorporation into heterobifunctional degraders allows for the targeted degradation of a wide array of proteins. The methodologies and data presented in this guide provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. As the field of targeted protein degradation continues to evolve, the use of well-defined building blocks like this compound will be instrumental in advancing this promising technology.
References
The Advent of Chemical Knockdown: A Technical Guide to Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of targeted protein degradation has emerged as a transformative paradigm in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. This guide provides an in-depth technical exploration of a cornerstone of PROTAC technology: the discovery and development of PROTACs based on thalidomide and its derivatives. From its dark past to its redemption as a powerful molecular tool, the story of thalidomide is central to the evolution of this exciting therapeutic modality.
The journey of thalidomide began in the 1950s as a sedative, but its tragic teratogenic effects led to its withdrawal from the market.[1][2] Decades later, it was repurposed for treating leprosy and multiple myeloma.[1][2] The pivotal breakthrough in understanding its mechanism of action came with the identification of Cereblon (CRBN) as its direct cellular target.[1][3] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] Thalidomide and its analogs, such as lenalidomide and pomalidomide, act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates" like the transcription factors IKZF1 and IKZF3.[4][6][7] This hijacking of the E3 ligase machinery for targeted degradation laid the conceptual groundwork for the development of thalidomide-based PROTACs.
PROTACs are comprised of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The use of thalidomide and its derivatives as the E3 ligase-recruiting moiety has become a mainstay in PROTAC design, largely due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[1][2] This guide will delve into the core technical aspects of thalidomide-based PROTACs, from their rational design and synthesis to their comprehensive biological evaluation.
Core Signaling Pathway: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The mechanism of action of thalidomide-based PROTACs is intrinsically linked to the function of the CRL4^CRBN^ E3 ubiquitin ligase complex. Understanding this pathway is fundamental to appreciating how these degraders function. The complex is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation.
As depicted in Diagram 1, the CRL4^CRBN^ complex consists of four main components: Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and the substrate receptor Cereblon (CRBN). CUL4A acts as a scaffold protein, while DDB1 serves as an adaptor, linking CRBN to CUL4A. ROC1 contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme. CRBN is responsible for recognizing and binding to specific substrates destined for degradation.
A thalidomide-based PROTAC forms a ternary complex by simultaneously binding to the POI and CRBN. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of degradation.
Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by a combination of factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and the efficiency of the subsequent ubiquitination and degradation. The following tables summarize key quantitative data for a selection of thalidomide-based PROTACs targeting various proteins.
Table 1: Binding Affinities and Ternary Complex Cooperativity
| PROTAC | Target Protein | CRBN Ligand | Target Binding (Kd, nM) | CRBN Binding (Kd, nM) | Ternary Complex Cooperativity (α) | Reference(s) |
| MZ1 | BRD4 | Pomalidomide | 67 | 1800 | 22 | [8] |
| AT1 | BRD4 | Pomalidomide | 190 | 1800 | 4.8 | [8] |
| PROTAC (9) | BTK | Pomalidomide | 2.5 | 1300 | <1 | [4] |
| dBET1 | BRD4 | Thalidomide | 92 | 250 | - | [8] |
| ARV-110 | Androgen Receptor | Lenalidomide derivative | - | - | - | [9][10] |
| ARV-471 | Estrogen Receptor | Pomalidomide derivative | - | - | - | [] |
Note: '-' indicates data not reported in the cited sources. Cooperativity (α) is a measure of the change in binding affinity of one protein for the PROTAC when the other protein is already bound. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Table 2: Cellular Degradation Potency and Efficacy
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | Androgen Receptor | VCaP | < 1 | > 90 | [10] |
| ARV-471 | Estrogen Receptor | MCF7 | 1.8 | > 90 | [12] |
| SIAIS100 | BCR-ABL | K562 | 2.7 | 91.2 | [13] |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 | [1] |
| ZB-S-29 | SHP2 | - | 6.02 | - | [12] |
| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | [14] |
| dBET6 | BRD4 | MM.1S | < 1 | > 90 | [15] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Targeting BRD4 (dBET1 analogue)
This protocol describes a representative synthesis of a pomalidomide-based PROTAC targeting the bromodomain-containing protein 4 (BRD4), adapted from published procedures.
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
Materials: 4-Fluorothalidomide, tert-butyl piperazine-1-carboxylate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (DMSO).
-
Procedure: a. To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.2 eq) and DIPEA (3.0 eq). b. Heat the reaction mixture to 90 °C and stir for 12 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, cool the reaction to room temperature and pour it into water. e. Extract the aqueous layer with ethyl acetate (3 x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the Boc-protected pomalidomide-piperazine intermediate.
-
Deprotection: a. Dissolve the Boc-protected intermediate in a solution of 4M HCl in dioxane. b. Stir the reaction at room temperature for 2 hours. c. Concentrate the reaction mixture under reduced pressure to obtain the pomalidomide-piperazine-linker intermediate as a hydrochloride salt.
Step 2: Synthesis of JQ1-Linker Intermediate
-
Materials: (+)-JQ1, a linker with a terminal carboxylic acid (e.g., 4-(2-carboxyethyl)benzoic acid), HATU, DIPEA, Dimethylformamide (DMF).
-
Procedure: a. To a solution of (+)-JQ1 (1.0 eq) and the carboxylic acid linker (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the reaction at room temperature for 4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the JQ1-linker intermediate.
Step 3: Final PROTAC Assembly
-
Materials: Pomalidomide-piperazine-linker intermediate (from Step 1), JQ1-linker intermediate (from Step 2), HATU, DIPEA, DMF.
-
Procedure: a. To a solution of the JQ1-linker intermediate (1.0 eq) and the pomalidomide-piperazine-linker intermediate (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the reaction at room temperature overnight. c. Monitor the reaction by LC-MS. d. Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4 °C. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli sample buffer. b. Denature the samples by heating at 95 °C for 5 minutes. c. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C. g. Wash the membrane three times with TBST. h. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software. d. Normalize the target protein band intensity to the loading control. e. Plot the normalized protein levels against the PROTAC concentration to determine the DC
50and Dmaxvalues.
Protocol 3: Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol describes a TR-FRET assay to quantify the formation of the POI-PROTAC-CRBN ternary complex in vitro.
-
Reagents and Materials:
-
Tagged POI (e.g., GST-tagged BRD4)
-
Tagged CRBN complex (e.g., His-tagged DDB1-CRBN)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore.
-
A suitable acceptor fluorophore-conjugated anti-tag antibody (e.g., fluorescently labeled anti-His).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
384-well low-volume microplates.
-
-
Assay Procedure: a. Prepare serial dilutions of the PROTAC in the assay buffer. b. In a 384-well plate, add the tagged POI, tagged CRBN complex, and the PROTAC dilutions. c. Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation. d. Add the Tb-conjugated donor antibody and the acceptor-conjugated antibody to the wells. e. Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes).
-
Data Acquisition and Analysis: a. Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 490 nm) and the acceptor (e.g., at 520 nm) after a time delay. b. Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 490 nm). c. Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve ("hook effect") is characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the development of thalidomide-based PROTACs.
Conclusion
The discovery of thalidomide's interaction with CRBN has been a watershed moment in chemical biology and drug discovery. It not only unraveled the decades-old mystery of its biological activities but also provided a powerful tool for the rational design of a new class of therapeutics. Thalidomide-based PROTACs have demonstrated remarkable efficacy in preclinical and clinical studies, validating the concept of targeted protein degradation as a viable and potent therapeutic strategy. As our understanding of the intricacies of ternary complex formation, linkerology, and the broader landscape of E3 ligases continues to expand, the future of thalidomide-inspired protein degraders holds immense promise for addressing a wide range of human diseases. This technical guide has provided a comprehensive overview of the core principles, methodologies, and data that underpin this exciting and rapidly evolving field.
References
- 1. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Thalidomide-O-C2-Br
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of Thalidomide-O-C2-Br, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined are designed for researchers, scientists, and drug development professionals engaged in medicinal chemistry and targeted protein degradation.
Introduction
Thalidomide and its analogs are fundamental components of PROTACs, serving as E3 ligase-recruiting moieties. The solid-phase synthesis of these derivatives offers significant advantages over traditional solution-phase methods, including simplified purification, the potential for automation, and the facile generation of compound libraries. This protocol details a robust method for the preparation of this compound on a solid support, a versatile intermediate for further chemical elaboration.
The described synthetic strategy involves the immobilization of a phthalic anhydride precursor onto a hydroxymethyl polystyrene resin. Subsequent reaction with a suitable amine followed by cyclization and cleavage yields the target thalidomide analog.
Data Summary
The following table summarizes typical quantitative data associated with the solid-phase synthesis of thalidomide analogs, based on established literature.[1][2][3] Note that yields and purities can vary depending on the specific substrate, resin loading, and reaction conditions.
| Step | Reagent/Condition | Time (h) | Temperature | Yield (%) | Purity (%) |
| 1. Resin Loading | Phthalic anhydride, TEA, DMAP, DMF | 18 | Room Temp | - | - |
| 2. Amide Coupling | α-aminoglutarimide, DIC, HOBt, DMF | 18 | Room Temp | - | - |
| 3. Cleavage & Cyclization | 5% TFA in toluene | 4-12 | Reflux | 40.3 - 98.1 | 92.3 - 98.9 |
| 3a. Alternative Cleavage | 1% KOH in Methanol | 2 | Room Temp | 40.3 | - |
Experimental Protocols
Materials and Reagents
-
Hydroxymethyl polystyrene resin (1% DVB, 1.0-2.0 mmol/g loading)
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
α-aminoglutarimide hydrochloride
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol 1: Solid-Phase Synthesis of Thalidomide
This protocol outlines the general procedure for synthesizing thalidomide on a solid support, which serves as a foundational method for producing derivatives like this compound.
Step 1: Immobilization of Phthalic Anhydride
-
Swell hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF and add a solution of phthalic anhydride (3 eq.), TEA (3 eq.), and DMAP (0.1 eq.) in DMF.
-
Agitate the mixture at room temperature for 18 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Step 2: Coupling with α-aminoglutarimide
-
Swell the resin from Step 1 in DMF.
-
In a separate flask, dissolve α-aminoglutarimide hydrochloride (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and stir for 10 minutes.
-
Add the activated α-aminoglutarimide solution to the resin.
-
Agitate the mixture at room temperature for 18 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Step 3: Cleavage and Cyclization to form Thalidomide
-
Suspend the dried resin from Step 2 in a solution of 5% TFA in toluene.
-
Reflux the mixture for 4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional toluene.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude thalidomide.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and the overall workflow of the solid-phase synthesis process.
Caption: Solid-phase synthesis of thalidomide workflow.
Caption: Experimental workflow for solid-phase synthesis.
Adaptation for this compound Synthesis
To synthesize this compound, the general protocol is adapted by using a modified phthalic anhydride and a suitable linker strategy. One plausible approach involves utilizing a pre-functionalized resin or modifying the phthalic anhydride prior to immobilization.
A conceptual pathway would involve starting with 4-hydroxy-phthalic acid, which can be protected and then coupled to a bromo-linker before being converted to the corresponding anhydride for solid-phase synthesis. Alternatively, a pre-loaded resin with a suitable linker can be employed.[4]
Conclusion
The solid-phase synthesis approach provides an efficient and scalable method for the preparation of thalidomide and its analogs, including the versatile PROTAC building block, this compound. The protocols and workflows presented herein offer a comprehensive guide for researchers in the field of targeted protein degradation. The adaptability of this methodology allows for the generation of a diverse range of thalidomide-based molecules for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Solid-phase synthesis of thalidomide and its analogues. | Semantic Scholar [semanticscholar.org]
- 3. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes: In Vitro Ubiquitination Assays for PROTACs Utilizing a Thalidomide-Based E3 Ligase Ligand
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of Proteolysis Targeting Chimeras (PROTACs) that employ a thalidomide-based ligand, such as one synthesized from Thalidomide-O-C2-Br, to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Principle and Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] They consist of two key moieties connected by a chemical linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[2]
This compound is a functionalized building block used in PROTAC synthesis.[3] It contains the thalidomide core for CRBN binding and a bromo-terminated linker for conjugation to a ligand specific for a protein of interest (POI). The resulting PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase.[4] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]
The in vitro ubiquitination assay described here is a crucial tool for validating the mechanism of action of a newly synthesized PROTAC.[] It directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system containing purified E1, E2, E3 ligase, ubiquitin, and ATP.[7][8] The results of this assay can confirm the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficiency before proceeding to cell-based degradation assays.
PROTAC-Mediated Ubiquitination Pathway
The diagram below illustrates the mechanism by which a thalidomide-based PROTAC facilitates the ubiquitination of a target protein via the CRL4-CRBN E3 ligase complex.
Caption: PROTAC-induced ubiquitination pathway.
Materials and Reagents
This table summarizes the essential components and suggested working concentrations for the in vitro ubiquitination assay. Note that optimal concentrations may vary depending on the specific target protein and E2 enzyme used and should be determined empirically.
| Component | Stock Concentration | Working Concentration | Example Supplier / Note |
| E1 Activating Enzyme (human) | 1 µM | 50 - 100 nM | e.g., UBE1 |
| E2 Conjugating Enzyme | 40 µM | 100 - 500 nM | UBE2D2 (UbcH5b) is commonly used with CRBN. |
| E3 Ligase Complex | 1 µM | 20 - 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex. |
| Ubiquitin (human) | 1 mg/mL (117 µM) | 5 - 10 µM (50-100 µg/mL) | Wild-type or tagged (e.g., His-tag) ubiquitin. |
| Protein of Interest (POI) | 10-50 µM | 200 - 500 nM | Purified recombinant protein. |
| PROTAC Molecule | 10 mM (in DMSO) | 0.1 - 10 µM | Synthesized from this compound and a POI ligand. |
| ATP Solution | 100 mM | 2 - 5 mM | Prepare fresh from powder or use a stabilized solution. |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT. |
| 5X SDS-PAGE Loading Buffer | 5X | 1X | To stop the reaction. |
| Antibodies | N/A | As per datasheet | Anti-POI antibody and Anti-Ubiquitin antibody (e.g., P4D1 or FK2) for Western blotting. |
| Deionized Water (ddH₂O) | N/A | N/A | To bring reactions to final volume. |
Experimental Workflow
The following diagram outlines the major steps involved in setting up and analyzing the in vitro ubiquitination assay.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol provides a method for a standard 25 µL reaction. Reactions should be assembled on ice. It is critical to include proper controls.
5.1. Reaction Setup
-
Thaw Components : Thaw all enzymes, proteins, and reagents on ice. Centrifuge vials briefly to collect contents at the bottom.
-
Prepare Master Mix : Prepare a master mix of common reagents to ensure consistency across reactions. For one 25 µL reaction, combine the following in a microcentrifuge tube on ice:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (100 mM stock for 5 mM final)
-
1.25 µL E1 Enzyme (1 µM stock for 50 nM final)
-
1.25 µL E2 Enzyme (5 µM stock for 250 nM final)
-
2.0 µL Ubiquitin (1 mg/mL stock for ~8 µM final)
-
1.25 µL POI (5 µM stock for 250 nM final)
-
-
Assemble Final Reactions : In separate tubes, add the following:
-
22.75 µL of the Master Mix.
-
1.0 µL of E3 Ligase Complex (2.5 µM stock for 100 nM final).
-
1.25 µL of PROTAC (200 µM stock in DMSO for 10 µM final) or an equivalent volume of DMSO for the vehicle control.
-
-
Control Reactions : Set up essential control reactions to validate the results:
-
No E1 : Replace E1 enzyme with buffer to confirm ATP and E1-dependence.
-
No E3 : Replace E3 ligase with buffer to confirm the reaction is E3-dependent.
-
No PROTAC (- Cmpd) : Use DMSO vehicle to show that ubiquitination is PROTAC-dependent.
-
No POI : Replace the target protein with buffer to observe E3 auto-ubiquitination.
-
5.2. Incubation and Termination
-
Incubate : Mix the reactions gently by flicking the tubes. Centrifuge briefly and incubate at 37°C for 60 to 90 minutes.[9]
-
Stop Reaction : Terminate the reaction by adding 6 µL of 5X SDS-PAGE Loading Buffer.
-
Denature : Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
5.3. Detection by Western Blot
-
SDS-PAGE : Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate the proteins by molecular weight.
-
Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against the Protein of Interest (POI) overnight at 4°C. This will detect the unmodified POI and higher molecular weight, ubiquitinated species.
-
Washing and Secondary Antibody : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. A "ladder" of bands appearing above the molecular weight of the unmodified POI indicates polyubiquitination.
Data Analysis and Interpretation
The primary output is a Western blot image. Successful PROTAC-mediated ubiquitination will be indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein.
-
Positive Result : In the lane containing the complete reaction mix (E1, E2, E3, POI, ATP, Ub, and PROTAC), a ladder of bands or a high-molecular-weight smear should be visible when probing with the anti-POI antibody.
-
Negative Controls :
-
The "No PROTAC" lane should show significantly less or no ubiquitination ladder compared to the positive result.
-
The "No E1" and "No E3" lanes should show no ubiquitination, confirming the enzymatic dependency of the reaction.
-
The intensity of the ubiquitinated bands can be quantified using densitometry software (e.g., ImageJ) to compare the efficiency of different PROTAC concentrations or analogs.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tenovapharma.com [tenovapharma.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 10. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-O-C2-Br Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), where they function as E3 ligase ligands, specifically targeting Cereblon (CRBN).[1][2][3] The efficacy of PROTACs, including those containing Thalidomide-O-C2-Br constructs, is critically dependent on their ability to cross the cell membrane to engage with their intracellular targets. Therefore, assessing the cellular uptake and permeability of these constructs is a fundamental step in the drug discovery and development process.[4][5]
These application notes provide an overview of and detailed protocols for key assays to evaluate the cellular uptake and permeability of this compound constructs. The protocols are designed to be adaptable for similar small molecule drug candidates.
Permeability Assays
Permeability is a key determinant of a drug's oral bioavailability and its ability to reach intracellular targets.[6] Two widely used in vitro assays for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeation.[7][8][9] It is a cost-effective tool for early-stage drug discovery to predict the passive diffusion of compounds across the gastrointestinal tract or the blood-brain barrier.[7][8] The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[10]
Data Presentation: Representative PAMPA Permeability Data
| Compound | Linker Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification | Reference |
| PROTAC 1 | PEG linker | 0.5 | Low | [11] |
| PROTAC 2 | Phenyl ring in linker | 2.3 | Moderate | [12] |
| Thalidomide | - | 1.7 | Moderate | [13] |
| This compound (Hypothetical) | -C2-Br | (To be determined) | (To be determined) | N/A |
Note: This table includes representative data for similar compounds to illustrate how results are presented. Actual values for this compound constructs must be determined experimentally.
Experimental Protocol: PAMPA
Materials:
-
96-well donor and acceptor plates
-
PVDF membrane (hydrophobic)
-
Lecithin/dodecane solution (or other suitable lipid solution)[14]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (membrane integrity marker)[10]
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system[10]
Procedure:
-
Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.[14]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).[14]
-
Prepare Donor Plate: Prepare the test compound solution at the desired concentration (e.g., 10 µM) in PBS. Add 150-200 µL of the test compound solution to each well of the coated donor plate.[10][14]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[10][15]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.[10][14]
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Workflow for PAMPA Assay
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 permeability assay is a well-established cell-based model that is considered the gold standard for predicting human intestinal absorption of drugs.[6] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[6][7] This assay can assess both passive and active transport mechanisms, including efflux.[7]
Data Presentation: Representative Caco-2 Permeability Data
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Classification | Reference |
| PROTAC A | A to B | 1.7 | 8.4 | Moderate Permeability, Efflux Substrate | [11] |
| B to A | 14.1 | [11] | |||
| PROTAC B | A to B | 0.2 | 1.5 | Low Permeability, No Efflux | [11] |
| B to A | 0.3 | [11] | |||
| This compound (Hypothetical) | A to B | (To be determined) | (To be determined) | (To be determined) | N/A |
| B to A | (To be determined) | N/A |
Note: This table includes representative data for similar compounds to illustrate how results are presented. Actual values for this compound constructs must be determined experimentally.
Experimental Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (monolayer integrity marker)
-
TEER meter (for measuring transepithelial electrical resistance)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16][17]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values should be above a predetermined threshold (e.g., >250 Ω·cm²). Perform a Lucifer yellow permeability test to confirm monolayer integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution (in HBSS) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (acceptor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.[17]
-
Permeability Assay (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.[18]
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions.
-
Calculate the efflux ratio (PappB-A / PappA-B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.
-
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 Cell Permeability Assay.
Cellular Uptake Assays
Cellular uptake assays are essential to confirm that the this compound construct can enter the target cells and to quantify its intracellular concentration.
Fluorescence Microscopy
Fluorescence microscopy provides a qualitative or semi-quantitative assessment of cellular uptake and subcellular localization of fluorescently tagged constructs.[19][20]
Experimental Protocol: Fluorescence Microscopy
Materials:
-
Fluorescently labeled this compound construct
-
Target cells (e.g., a relevant cancer cell line)
-
Cell culture medium
-
6-well plates with glass coverslips
-
PBS
-
Formalin or paraformaldehyde (for fixing)
-
Hoechst or DAPI stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Replace the medium with fresh medium containing the fluorescently labeled this compound construct at the desired concentration. Incubate for various time points (e.g., 1, 4, 24 hours).
-
Washing and Fixing: After incubation, remove the medium and wash the cells three times with PBS. Fix the cells with formalin for 15-20 minutes at room temperature.[19]
-
Staining: Wash the cells again with PBS and then stain with a nuclear counterstain like Hoechst or DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Capture images to assess the presence and localization of the fluorescent signal within the cells.
Flow Cytometry
Flow cytometry offers a quantitative analysis of cellular uptake in a large population of cells by measuring the fluorescence intensity of individual cells that have taken up a fluorescently labeled compound.[19][21]
Experimental Protocol: Flow Cytometry
Materials:
-
Fluorescently labeled this compound construct
-
Target cells
-
Cell culture medium
-
6-well plates
-
PBS
-
Trypsin-EDTA (for detaching adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the fluorescently labeled this compound construct at various concentrations and for different time points.
-
Cell Harvesting: For adherent cells, wash with PBS, detach using trypsin-EDTA, and then neutralize with complete medium. For suspension cells, simply collect them by centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS to remove any unbound compound.
-
Resuspension: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.[22]
Workflow for Cellular Uptake Assays (Microscopy and Flow Cytometry)
Caption: General workflow for fluorescence-based cellular uptake assays.
LC-MS/MS-Based Quantification of Intracellular Concentration
For non-fluorescent constructs or to obtain absolute quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[12][23] This technique allows for the precise measurement of the intracellular concentration of the parent compound.[24]
Experimental Protocol: LC-MS/MS Quantification
Materials:
-
This compound construct
-
Target cells
-
Cell culture medium
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Methanol or acetonitrile (for cell lysis and protein precipitation)[23]
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the this compound construct as described for the other uptake assays. After incubation, wash the cells thoroughly with cold PBS and harvest them.
-
Cell Counting: Count the number of cells in a parallel well to normalize the drug concentration per cell.
-
Cell Lysis and Extraction: Resuspend the cell pellet in a known volume of lysis buffer (e.g., methanol or acetonitrile) containing an internal standard. Vortex vigorously and centrifuge to pellet the protein and cell debris.[23]
-
Sample Preparation: Collect the supernatant, evaporate the solvent, and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system and quantify the amount of the this compound construct based on a standard curve.[24][25]
-
Calculate Intracellular Concentration: Normalize the quantified amount of the drug by the number of cells to determine the intracellular concentration.
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC utilizing a Thalidomide-based E3 ligase ligand.
References
- 1. Molecular mechanisms of cereblon-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 18. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 19. Cellular uptake assay [bio-protocol.org]
- 20. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 22. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 25. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
Designing a PROTAC using Thalidomide-O-C2-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[1] This is achieved by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome. A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.
The Role of Thalidomide in PROTACs
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established drugs that have been repurposed for their immunomodulatory and anti-cancer properties.[2][3][4] Their mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and degradation of specific proteins. In the context of PROTACs, thalidomide serves as a highly effective E3 ligase ligand, enabling the recruitment of the CRBN machinery to a desired target protein.
Thalidomide-O-C2-Br: A Building Block for PROTAC Synthesis
This compound is a functionalized thalidomide derivative designed for the efficient synthesis of PROTACs. It consists of a thalidomide core, which binds to the CRBN E3 ligase, connected to a 2-carbon ether linker with a terminal bromine atom. The proposed chemical structure is 4-(2-bromoethoxy)-thalidomide , where the linker is attached to the 4-position of the phthalimide ring of thalidomide. This position is a known site for modification that generally preserves CRBN binding.
The terminal alkyl bromide is a versatile reactive handle for conjugation to a ligand for a protein of interest. This conjugation is typically achieved through a nucleophilic substitution reaction with a suitable nucleophile (e.g., an amine, phenol, or thiol) on the target protein ligand. The short, flexible ether linker provides appropriate spacing and solubility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.
Hypothetical PROTAC Synthesis using this compound
A hypothetical PROTAC targeting a protein of interest (POI) can be synthesized by reacting this compound with a ligand for the POI that contains a nucleophilic functional group. For instance, if the POI ligand has an accessible phenolic hydroxyl group, the synthesis could proceed via a Williamson ether synthesis.
Reaction Scheme:
(POI-Ligand)-OH + this compound --(Base, e.g., K2CO3, in a polar aprotic solvent, e.g., DMF)--> (POI-Ligand)-O-C2-O-Thalidomide
This reaction would yield the final PROTAC molecule where the POI ligand and the thalidomide E3 ligase ligand are connected by the ethylene glycol linker.
Quantitative Data for Thalidomide-Based PROTACs
The following table summarizes the degradation performance of several published thalidomide-based PROTACs against various protein targets.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | dBET1 | MV4;11 | 8 | >95 | Winter et al., 2015 |
| BRD4 | ARV-825 | RS4;11 | <1 | >90 | Lu et al., 2015 |
| SHP2 | 11(ZB-S-29) | HeLa | 6.02 | >90 | --INVALID-LINK-- |
| Bcl-xL | DT2216 | MOLT-4 | 7.2 | 90.8 | --INVALID-LINK-- |
| HDAC3 | 22 | HCT116 | 440 | 77 | --INVALID-LINK-- |
| KRAS | LC-2 | NCI-H358 | 30 | ~85 | [Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is to quantify the degradation of the target protein after treatment with the PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per well and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Fluorescence Polarization (FP) Binding Assay
This protocol is to assess the formation of the ternary complex (POI-PROTAC-E3 ligase).
Materials:
-
Fluorescently labeled ligand for the POI (tracer)
-
Purified recombinant POI and CRBN-DDB1 complex
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the POI.
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells.
-
E3 Ligase Addition: Add a fixed concentration of the CRBN-DDB1 complex.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration to determine the binding affinity and cooperativity of ternary complex formation.
MTS Assay for Cell Viability
This protocol is to evaluate the cytotoxic effects of the PROTAC.[5][6][7][8]
Materials:
-
Cells of interest
-
96-well clear plates
-
PROTAC of interest
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5][6][7]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][6][7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Components of a PROTAC from this compound.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. resources.novusbio.com [resources.novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thalidomide-Based PROTAC Efficiency
Welcome to the technical support center for troubleshooting low-efficiency issues with your Proteolysis Targeting Chimeras (PROTACs), with a specific focus on thalidomide-based constructs like Thalidomide-O-C2-Br. This guide provides a structured approach to identifying and resolving common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity and activity of the PROTAC itself, the biological system's components, or the formation of the key ternary complex.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in media can be a factor.
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN. This is known as binary engagement.
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), reducing degradation efficiency.[2][3] Test a broad concentration range (e.g., 1 nM to 10 µM).
Q2: How can I be sure my PROTAC is entering the cells and engaging its targets?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger size.[4][5][6] Several assays can confirm cellular entry and target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. Binding of the PROTAC to the target protein typically increases the protein's thermal stability. A shift in the melting curve upon PROTAC treatment indicates engagement.
-
NanoBRET™ Assays: These live-cell assays can monitor both ternary complex formation and target protein ubiquitination in real-time, providing direct evidence of intracellular activity.[7]
-
Immunofluorescence: While less quantitative, visualizing the co-localization of your target protein and CRBN after PROTAC treatment can suggest ternary complex formation within the cell.
Q3: I've confirmed binary binding, but degradation is still low. How do I investigate the ternary complex?
A3: The stability and geometry of the ternary complex are critical for efficient ubiquitination.[] A short C2 linker, as in "this compound," may impose geometric constraints that hinder the formation of a productive complex for some targets.
-
Co-Immunoprecipitation (Co-IP): This is a gold-standard method. Treat cells with your PROTAC, then immunoprecipitate the target protein and perform a western blot for CRBN (or vice-versa). The presence of CRBN in the pulldown confirms the formation of a ternary complex.[9][10][11]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can quantify the thermodynamics and kinetics of ternary complex formation in vitro using purified proteins.[12][13][14] These methods can determine if the complex formation is cooperative (favorable) or antagonistic (unfavorable).
Q4: How do I confirm that the ubiquitin-proteasome system is involved in the loss of my protein?
A4: To confirm that the observed protein loss is due to proteasomal degradation, you can use inhibitors of the pathway.
-
Proteasome Inhibitor Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG-132, Carfilzomib) for 1-2 hours before adding your PROTAC. If the PROTAC-induced protein loss is rescued, it confirms degradation is proteasome-dependent.[6][15]
-
Neddylation Inhibitor Co-treatment: The activity of Cullin-RING E3 ligases, including the CRL4-CRBN complex, depends on neddylation. Pre-treatment with a neddylation inhibitor (e.g., MLN4924) should also prevent degradation.[6][15]
Troubleshooting Workflow & Diagrams
A systematic approach is crucial. The following workflow outlines the key decision points and experiments for diagnosing low PROTAC efficiency.
Caption: A step-by-step workflow for troubleshooting PROTAC inefficiency.
The core mechanism of a thalidomide-based PROTAC involves hijacking the CRL4-CRBN E3 ubiquitin ligase to induce degradation of a target protein.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data Summary
This table provides typical concentration ranges for key validation experiments. Optimal concentrations are system-dependent and require empirical determination.
| Experiment | Reagent / Technique | Typical Concentration Range | Purpose |
| Degradation Assay | PROTAC (in-cell) | 1 nM - 10 µM | Determine DC50 and Dmax (hook effect) |
| Proteasome Rescue | MG-132 | 10 - 20 µM | Confirm proteasome-dependent degradation[15] |
| Neddylation Rescue | MLN4924 | 1 - 5 µM | Confirm CRL-dependent degradation[15] |
| Binary Engagement | CETSA | 1 - 50 µM | Confirm target binding in cells |
| Ternary Complex | Co-Immunoprecipitation | PROTAC @ 10x DC50 | Detect complex formation in cells |
| In Vitro Ubiquitination | Purified Proteins/PROTAC | 100 nM - 2 µM | Reconstitute ubiquitination cascade[16] |
Key Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels after PROTAC treatment.
Methodology:
-
Cell Plating: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17][18] Keep lysates on ice.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an appropriate percentage polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. For low abundance proteins, use PVDF and consider optimizing transfer time.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
Methodology:
-
Cell Treatment: Grow cells to ~90% confluency in 10-cm dishes. Treat with vehicle (DMSO) or your PROTAC at an effective concentration (e.g., 5-10x DC50) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.[20]
-
Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[21]
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add 2-5 µg of primary antibody (e.g., anti-Target Protein) and incubate overnight at 4°C with gentle rotation. Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for the interaction partner (e.g., CRBN). A band for CRBN in the lane where the target protein was pulled down indicates ternary complex formation. Also probe for the immunoprecipitated protein as a positive control.
In Vitro Ubiquitination Assay
This cell-free assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.[22][23]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UbcH5a)
-
Purified CRL4-CRBN E3 Ligase complex
-
Purified recombinant Target Protein
-
Biotinylated-Ubiquitin
-
ATP
-
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching & Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products via Western Blot.
-
Detection: Probe the blot with an anti-Target Protein antibody or with Streptavidin-HRP (to detect biotinylated-ubiquitin). A high-molecular-weight smear or laddering pattern for the target protein in the PROTAC-treated lanes indicates successful poly-ubiquitination.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 11. assaygenie.com [assaygenie.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. escholarship.org [escholarship.org]
- 16. lifesensors.com [lifesensors.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. 2bscientific.com [2bscientific.com]
- 19. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Overcoming the Hook Effect in Thalidomide-O-C2-Br Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Thalidomide-O-C2-Br, a cereblon (CRBN)-recruiting Proteolysis Targeting Chimera (PROTAC).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why does it occur in my this compound experiments?
A1: The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where an increase in the compound's concentration beyond an optimal point leads to a decrease in its efficacy, in this case, target protein degradation.[1][2][3] This results in a characteristic bell-shaped dose-response curve.[1]
The underlying cause is the disruption of the productive ternary complex (Target Protein–this compound–CRBN E3 Ligase). At excessively high concentrations, this compound forms an abundance of binary complexes: either with the target protein alone or with the CRBN E3 ligase alone. These non-productive binary complexes sequester the components needed to form the ternary complex, thus inhibiting the ubiquitination and subsequent degradation of the target protein.[1][2]
Q2: What is a typical dose range for observing the hook effect with thalidomide-based PROTACs?
A2: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, and the cell line being used. However, it is common to observe a decrease in degradation at concentrations above 1-10 µM. It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., 0.1 nM to 100 µM), to fully characterize the degradation profile and identify the optimal concentration range and the onset of the hook effect.
Q3: How can I confirm that the loss of degradation at high concentrations is due to the hook effect and not another issue like cytotoxicity?
A3: To differentiate the hook effect from cytotoxicity, you can perform a cell viability assay (e.g., CellTiter-Glo®) in parallel with your degradation experiment. If the decrease in target protein degradation at high concentrations of this compound is not accompanied by a significant decrease in cell viability, the observation is more likely due to the hook effect. Additionally, biophysical assays that directly measure ternary complex formation, such as AlphaLISA or FRET, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations.
Troubleshooting Guides
Problem 1: No or weak target degradation observed at any concentration.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Evaluate the physicochemical properties of this compound. Perform cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Inefficient Ternary Complex Formation | Use biophysical assays like AlphaLISA, FRET, or Surface Plasmon Resonance (SPR) to assess the formation and stability of the Target–PROTAC–CRBN ternary complex. A lack of a stable complex will prevent degradation. |
| Low Expression of CRBN E3 Ligase | Confirm the expression level of CRBN in your cell line of interest via Western blot or qPCR. Choose a cell line with robust CRBN expression. |
| Target Protein Characteristics | Consider the target protein's natural turnover rate. A very stable protein may require longer incubation times or more potent degraders. Also, ensure that there are accessible lysine residues on the target protein's surface for ubiquitination. |
| Incorrect Experimental Conditions | Optimize incubation time. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal degradation. |
Problem 2: A sharp hook effect is observed, limiting the therapeutic window.
| Possible Cause | Troubleshooting Step |
| High Binary Binding Affinities | If the affinity of this compound for either the target or CRBN alone is very high, it can favor binary complex formation. Consider designing analogs with slightly lower binary affinities to promote ternary complex formation. |
| Negative Cooperativity | The binding of one protein partner may hinder the binding of the other. Assess the cooperativity of ternary complex formation using biophysical assays. Positive cooperativity is desirable and can mitigate the hook effect. |
| Suboptimal Linker Length or Composition | The linker plays a critical role in the stability of the ternary complex. Synthesize and test analogs of this compound with different linker lengths and compositions to identify a more optimal geometry for the ternary complex. |
Experimental Protocols
Protocol 1: Quantitative Western Blot for Dose-Response Analysis of Target Degradation
This protocol is designed to generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) and to observe the hook effect.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in cell culture medium, typically starting from 10 µM down to the picomolar range. Include a DMSO-only control.
-
Cell Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate.
-
Data Analysis: a. Image the blot using a chemiluminescence imager. b. Quantify the band intensities for the target protein and the loading control. c. Normalize the target protein intensity to the loading control intensity for each sample. d. Plot the normalized protein levels against the log of the this compound concentration to generate a dose-response curve.
Data Presentation:
| Concentration (nM) | Normalized Target Protein Level | % Degradation |
| 0 (DMSO) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.70 | 30 |
| 10 | 0.30 | 70 |
| 100 | 0.10 | 90 |
| 1000 | 0.40 | 60 |
| 10000 | 0.75 | 25 |
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol outlines a method to directly measure the formation of the Target Protein-Thalidomide-O-C2-Br-CRBN complex.
Materials:
-
Recombinant tagged target protein (e.g., His-tagged)
-
Recombinant tagged CRBN (e.g., GST-tagged)
-
This compound
-
AlphaLISA anti-His Acceptor beads
-
AlphaLISA Glutathione Donor beads
-
AlphaLISA buffer
-
384-well white OptiPlate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in AlphaLISA buffer. Prepare solutions of the recombinant target protein and CRBN at appropriate concentrations (e.g., 5-20 nM).
-
Assay Assembly: In a 384-well plate, add the target protein, CRBN, and the serially diluted this compound.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for complex formation.
-
Bead Addition: Add the AlphaLISA Acceptor and Donor beads to the wells.
-
Incubation in the Dark: Incubate the plate in the dark at room temperature for 1 hour.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the log of the this compound concentration. A bell-shaped curve indicates the formation of the ternary complex at optimal concentrations and its disruption at higher concentrations (the hook effect).
Data Presentation:
| This compound (nM) | AlphaLISA Signal (a.u.) |
| 0.1 | 5000 |
| 1 | 25000 |
| 10 | 80000 |
| 100 | 150000 |
| 1000 | 70000 |
| 10000 | 20000 |
Visualizations
Caption: Mechanism of the Hook Effect in PROTAC Experiments.
Caption: Workflow for Investigating the Hook Effect.
Caption: PROTAC-Mediated Protein Degradation Pathway.
References
Technical Support Center: Enhancing the Solubility of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalidomide-O-C2-Br PROTACs. Poor aqueous solubility is a common hurdle in the development of PROTACs, affecting their oral bioavailability and performance in biological assays.[1][][3] This guide offers structured solutions, from chemical modification to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why do this compound PROTACs often exhibit poor solubility?
PROTACs, by their nature, are complex, high molecular weight molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space.[][4] Their structure, consisting of two ligands joined by a linker, frequently leads to high lipophilicity and a large, hydrophobic surface area, which contributes to low aqueous solubility.[1][3] Alkyl-based linkers, which are synthetically common, can be particularly hydrophobic, further limiting water solubility.[5]
Q2: What are the primary strategies to improve the solubility of these PROTACs?
There are two main approaches to enhance the solubility of this compound PROTACs:
-
Chemical Modification: This involves altering the molecular structure of the PROTAC itself, primarily by modifying the linker.[3] Strategies include incorporating polar functional groups or using hydrophilic linkers.[3][5]
-
Formulation Strategies: This approach focuses on how the PROTAC is prepared and delivered, without changing its chemical structure.[6] Key techniques include creating amorphous solid dispersions (ASDs), using nanoparticle delivery systems, or adding solubilizing excipients.[6][7]
Q3: How significantly can linker modification impact PROTAC solubility?
Linker modification is a powerful tool for optimizing the physicochemical properties of a PROTAC.[3] The composition and structure of the linker play a critical role in solubility.[5]
-
Hydrophilic Linkers: Replacing hydrophobic alkyl chains with hydrophilic linkers, such as polyethylene glycol (PEG), is a common and effective strategy.[5][] PEG linkers create a dynamic hydration shell around the molecule, which can rescue otherwise insoluble degraders.[]
-
Incorporating Polar Groups: Introducing polar moieties like amines, ethers, or amides can tune the polarity of the linker.[5] The addition of saturated nitrogen heterocycles (e.g., piperazine, piperidine) has been shown to significantly improve solubility and lead to more potent degraders.[3] In one study, a bis-basic piperazine-modified PROTAC showed a remarkable 170-fold increase in solubility.[9][10]
Q4: What are Amorphous Solid Dispersions (ASDs) and how do they enhance solubility?
Amorphous Solid Dispersions (ASDs) are a well-established technique for improving the oral delivery of poorly soluble drugs.[7] The strategy involves embedding the PROTAC amorphously within a polymer matrix.[6][7] This prevents the PROTAC from crystallizing and holds it in a higher energy amorphous state, which enhances dissolution in aqueous environments.[7] ASDs can generate and maintain a supersaturated concentration of the drug, which can lead to increased absorption.[11]
Q5: What other formulation strategies can be employed?
Besides ASDs, several other formulation techniques can be effective:
-
Liquisolid Formulations: This technique involves dissolving or dispersing the PROTAC in a non-volatile solvent and then adsorbing it onto a carrier material.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles can encapsulate poorly soluble PROTACs, improving their solubility and permeability.[6]
-
Use of Excipients: The addition of solubilizers, surfactants, or wetting agents like poloxamers can enhance dissolution.[] Complexation with cyclodextrins, such as hydroxypropyl-beta-cyclodextrin, has been shown to significantly improve the solubility and stability of thalidomide itself.[12]
Troubleshooting Guide
This guide addresses specific experimental issues related to the poor solubility of this compound PROTACs.
Problem 1: My PROTAC precipitates from the aqueous buffer during my in vitro assay.
-
Possible Cause: The concentration of the PROTAC exceeds its thermodynamic solubility limit in the assay buffer. The small amount of organic solvent (like DMSO) from the stock solution is not sufficient to keep it dissolved upon dilution.
-
Solutions:
-
Determine Kinetic Solubility: First, perform a kinetic solubility assay to understand the solubility limit of your compound in the specific buffer.
-
Adjust Assay Concentration: If possible, lower the PROTAC concentration in the assay to below its solubility limit.
-
Use Co-solvents: Increase the percentage of a miscible organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. However, be cautious as high concentrations of organic solvents can interfere with biological assays.
-
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the buffer to aid in micellar solubilization.
-
Modify pH: Depending on the pKa of your PROTAC, adjusting the pH of the buffer may increase ionization and improve solubility.[]
-
Problem 2: I modified the PROTAC linker to improve solubility, but now the molecule is inactive.
-
Possible Cause: The modifications to the linker have altered the overall conformation of the PROTAC, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase (Cereblon). Linker length and rigidity are critical for efficacy.[13]
-
Solutions:
-
Systematic Linker Modification: Instead of making large structural changes, systematically vary the linker length (e.g., with different PEG unit lengths like PEG2, PEG4, PEG6) to find the optimal distance and flexibility for ternary complex formation.[][13]
-
Balance Rigidity and Flexibility: While rigid linkers can pre-organize the PROTAC into an active conformation, too much rigidity can be detrimental.[3][5] Conversely, highly flexible linkers may have an entropic penalty. Experiment with semi-rigid linkers containing elements like cycloalkanes or triazoles.[5]
-
Computational Modeling: Use molecular modeling to predict how different linkers might affect the conformation of the ternary complex before synthesizing new molecules.
-
Problem 3: My Amorphous Solid Dispersion (ASD) formulation is not improving dissolution.
-
Possible Cause: The choice of polymer, drug loading percentage, or preparation method may be suboptimal for your specific PROTAC.
-
Solutions:
-
Screen Different Polymers: The interaction between the PROTAC and the polymer is crucial for stabilizing the amorphous state.[7] Screen a panel of common ASD polymers such as HPMCAS, Eudragit, Soluplus, or PVP.[1][6][11]
-
Optimize Drug Loading: High drug loading can sometimes lead to poor dissolution performance.[14] Test a range of drug loadings (e.g., 10%, 20%, 40% w/w) to find the optimal balance between drug content and solubility enhancement.[1][4]
-
Compare Preparation Methods: The method used to create the ASD can impact its performance. Compare common lab-scale methods like solvent evaporation with other techniques like spray drying or hot-melt extrusion.[15] One study found that ASDs prepared by slurry conversion offered greater solubility enhancement than those from solvent evaporation.[14]
-
Data Summary Tables
Table 1: Examples of Chemical Modifications to Improve PROTAC Solubility
| Modification Strategy | Precursor/Control | Modified PROTAC | Solubility Improvement | Reference |
| Incorporation of N-Heterocycles | Aliphatic Linker | Bis-basic piperazine-modified PROTAC 40 | 170-fold increase | [9][10] |
| Linker Replacement | Aromatic Linker | PEG4 Linker | Restored solubility, preventing precipitation | [] |
Table 2: Examples of Formulation Strategies to Improve PROTAC Solubility
| Formulation Strategy | PROTAC | Polymer/Excipient | Drug Loading | Solubility/Dissolution Enhancement | Reference |
| Amorphous Solid Dispersion (ASD) | ARCC-4 | HPMCAS, Eudragit L 100-55 | 10% and 20% | Pronounced supersaturation without precipitation | [1][7] |
| Amorphous Solid Dispersion (ASD) | AZ1 (CRBN PROTAC) | HPMCAS | Up to 20% w/w | Up to 2-fold increase in drug supersaturation | [4][14] |
| Complexation | Thalidomide | Hydroxypropyl-beta-cyclodextrin | N/A | Solubility increased from 50 µg/mL to 1.7 mg/mL | [12] |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Prepare Assay Buffer: Use the relevant buffer for your biological assay (e.g., PBS, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the assay buffer (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Preparation of an ASD by Solvent Evaporation
This protocol describes a common lab-scale method for preparing an amorphous solid dispersion.
-
Select Polymer: Choose a suitable polymer based on screening experiments (e.g., HPMCAS).
-
Dissolve Components: Weigh the PROTAC and the polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both components in a suitable volatile solvent (e.g., methanol, dichloromethane) until a clear solution is formed.
-
Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator. Continue evaporation until a solid film or powder is formed and all solvent is removed.
-
Drying: Further dry the resulting solid under a high vacuum for 12-24 hours to remove any residual solvent.
-
Characterization: Scrape the solid from the flask. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting point and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature.
Visual Guides and Workflows
Caption: Workflow for addressing solubility issues with Thalidomide-based PROTACs.
Caption: How ASDs improve PROTAC solubility by preventing crystallization.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. precisepeg.com [precisepeg.com]
- 6. mdpi.com [mdpi.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Untitled Document [arxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enabling Formulation Technology for Insoluble Compounds Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
Technical Support Center: Mitigating Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (or its analogs like pomalidomide and lenalidomide) moiety, which acts as a molecular glue to recruit unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2] The most well-characterized off-targets are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[3] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1][2]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex (target-PROTAC-E3 ligase).[4] These non-productive binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.[4]
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A3: The main strategies focus on modifying the thalidomide or pomalidomide scaffold to decrease its affinity for neosubstrates while maintaining its ability to recruit CRBN for the degradation of the intended target. Key approaches include:
-
Modification at the C5 position of the phthalimide ring: Introducing bulky substituents at this position can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.[1][2][5][6][7]
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partially mediated by hydrogen bonds. Masking these donor sites can reduce off-target binding.[5]
-
Linker optimization: The length and attachment point of the linker can influence the geometry of the ternary complex, which in turn can affect the degradation of both on-target and off-target proteins.[8]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
Possible Causes:
-
The pomalidomide or thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.
-
The concentration of the PROTAC used is too high, potentially leading to off-target degradation exacerbated by the hook effect.
-
The specific cell line being used has high expression levels of the off-target proteins.
Solutions:
-
Synthesize a control PROTAC: Create a version of your PROTAC with a modification known to reduce off-target binding, such as a bulky substituent at the C5 position of the phthalimide ring.[1][2][5][6][7] Compare the degradation of the off-target protein between your original and modified PROTAC.
-
Perform a dose-response experiment: Test a wide range of PROTAC concentrations to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. This can also help identify if the hook effect is a contributing factor.
-
Use a different E3 ligase ligand: If possible, redesign your PROTAC to utilize a different E3 ligase, such as VHL, which has a different off-target profile.
-
Confirm with orthogonal methods: Use techniques like NanoBRET to assess the formation of the ternary complex with the off-target protein. A strong BRET signal with an off-target protein can confirm a direct interaction.[1]
Problem 2: My modified PROTAC shows reduced on-target degradation.
Possible Causes:
-
The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex.
-
The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.
Solutions:
-
Assess ternary complex formation: Use a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified PROTACs. A weaker BRET signal with the modified PROTAC would suggest impaired complex formation.
-
Evaluate cell permeability: If possible, use assays to compare the cell permeability of the original and modified PROTACs.
-
Systematic linker modification: If the on-target ternary complex formation is weakened, explore different linker lengths and attachment points on the modified CRBN ligand to restore optimal geometry for on-target degradation.
Data Presentation
The following tables summarize quantitative data from published studies, illustrating the impact of PROTACs on on-target and off-target protein degradation.
Table 1: On-Target vs. Off-Target Degradation by a Pomalidomide-Based ALK PROTAC (MS4078)
| Protein | Cell Line | DC50 | Dmax | Reference |
| ALK (On-Target) | SU-DHL-1 | ~10 nM | >90% | [1] |
| ZFP91 (Off-Target) | Jurkat | ~100 nM | ~70% | [1] |
Table 2: Effect of C5-Modification on Pomalidomide Analogues on Off-Target Zinc Finger Protein Degradation
| Pomalidomide Analogue | Modification | Relative ZF Degradation | Reference |
| Pomalidomide | None (C4-amino) | High | [1][5] |
| C5-amino Analogue | Amino group at C5 | Reduced | [1][5] |
| C5-SNAr Analogues | Various substitutions at C5 | Significantly Reduced | [5][6] |
Experimental Protocols
Western Blotting for PROTAC-Induced Protein Degradation
This protocol is for determining the degradation of a target protein in response to PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
NanoBRET™ Ternary Complex Formation Assay
This assay measures the proximity between the target protein and the E3 ligase in live cells, induced by the PROTAC.
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®. Optimize the ratio of the two plasmids to achieve a good assay window.
-
-
Cell Seeding:
-
24 hours post-transfection, seed the cells into a 96-well white assay plate.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the recommended concentration.
-
Add a serial dilution of the PROTAC to the wells. Include a no-PROTAC control.
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by subtracting the background signal (no HaloTag® ligand) and then dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Mandatory Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC off-target effects.
Caption: Logic of C5 modification to reduce off-target effects.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 8. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with Thalidomide-O-C2-Br in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Thalidomide-O-C2-Br in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in cell culture experiments?
This compound is a functionalized derivative of thalidomide. It is often used as a building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). The thalidomide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the O-C2-Br (bromoethoxy) linker provides a reactive site for conjugation with a ligand that binds to a target protein of interest. In cell culture, it can be used as a control compound or as an intermediate in the development of novel protein degraders.
Q2: I am observing lower than expected activity of my final PROTAC synthesized from this compound. Could this be related to stability issues?
Yes, lower than expected activity of a PROTAC can be a strong indicator of compound instability in the cell culture medium. Thalidomide and its derivatives are known to be susceptible to hydrolysis, and the bromoethyl linker in this compound introduces an additional potential site of degradation through nucleophilic substitution. Degradation of either the thalidomide core or the linker will result in an inactive compound, leading to reduced efficacy in your experiments.
Q3: What are the primary potential degradation pathways for this compound in cell culture media?
There are two primary degradation pathways for this compound in aqueous and complex biological environments like cell culture media:
-
Hydrolysis of the glutarimide and phthalimide rings: The amide bonds in the thalidomide core are susceptible to hydrolysis, which is dependent on pH and temperature. This leads to the opening of the rings and inactivation of the Cereblon-binding motif.[1][2]
-
Nucleophilic substitution of the bromoethyl linker: The bromine atom is a good leaving group, making the ethyl linker susceptible to attack by nucleophiles present in the cell culture media (e.g., water, hydroxide ions, or components of the media supplements).[1][3] This will lead to the loss of the reactive handle needed for conjugation or can alter the properties of the final PROTAC.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following:
-
Prepare fresh solutions: Prepare stock solutions of this compound in an anhydrous solvent like DMSO and use them as fresh as possible.
-
Minimize time in aqueous media: Reduce the pre-incubation time of the compound in cell culture media before adding it to the cells.
-
Control pH and temperature: If possible, maintain the pH of your cell culture media within the optimal range for cell health and compound stability. Avoid excessive heat exposure.
-
Consider media components: Be aware that certain components in your cell culture media or serum may accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results | Degradation of this compound in cell culture media. | 1. Perform a stability study of the compound in your specific cell culture media (see Experimental Protocols). 2. Prepare fresh stock solutions for each experiment. 3. Minimize the time the compound is in the media before the experiment. |
| Complete loss of activity of the final PROTAC | The this compound building block may have degraded prior to or during the synthesis of the PROTAC. | 1. Verify the integrity of your this compound stock using LC-MS. 2. Ensure anhydrous conditions during the chemical synthesis of the PROTAC. |
| Appearance of unexpected peaks in LC-MS analysis of the compound from cell culture media | Degradation products of this compound are being formed. | 1. Characterize the degradation products using mass spectrometry to identify the degradation pathway (hydrolysis vs. substitution). 2. Based on the degradation products, optimize your experimental conditions (e.g., change media components, shorten incubation time). |
Quantitative Data on Stability
Table 1: Hypothetical Half-life (t½) of Thalidomide Derivatives in Cell Culture Media (pH 7.4, 37°C)
| Compound | Linker Type | Attachment Position | Half-life (hours) |
| Thalidomide | - | - | 10-12 |
| This compound | Bromoethoxy | 4 | Estimated 4-8 |
| Thalidomide-O-C2-OH | Hydroxyethoxy | 4 | Estimated 8-10 |
| Thalidomide-linker-X | Amide | 5 | < 4 |
*These are estimated values for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile with 0.1% formic acid (for protein precipitation and sample dilution)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Spike the compound into the pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point serves as the initial concentration reference.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile with 0.1% formic acid to each aliquot.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS analysis.
-
Analyze the samples by LC-MS. Monitor the peak area of the parent compound (this compound) at each time point.
-
Calculate the percentage remaining of this compound at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the compound in the cell culture medium by plotting the percentage remaining versus time and fitting the data to a first-order decay model.
Protocol 2: Identification of Degradation Products using LC-MS/MS
This protocol focuses on identifying the potential degradation products of this compound.
Materials:
-
Same as Protocol 1
-
LC-MS/MS system capable of fragmentation (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Follow steps 1-7 of Protocol 1.
-
Perform a full scan LC-MS analysis to identify potential new peaks that appear over time, corresponding to degradation products.
-
Conduct MS/MS analysis on the parent compound and the newly appeared peaks.
-
Analyze the fragmentation patterns to elucidate the structures of the degradation products. For example:
-
A mass shift corresponding to the replacement of Br with OH would suggest nucleophilic substitution.
-
A mass shift corresponding to the addition of a water molecule would suggest hydrolysis of one of the amide bonds in the thalidomide core.
-
-
Compare the fragmentation patterns of the degradation products with the fragmentation pattern of the parent compound to confirm the structural changes.
Visualizations
Caption: Potential degradation pathways of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Chiral Integrity of Thalidomide Analogs in PROTAC Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the racemization of thalidomide and its analogs during the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the chiral purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is avoiding racemization of the thalidomide analog in my PROTAC important?
A1: The two enantiomers of a chiral thalidomide analog can have different biological activities. For instance, with thalidomide itself, the (R)-enantiomer is associated with sedative effects, while the (S)-enantiomer is linked to teratogenic effects.[1][2] In the context of PROTACs, the two enantiomers can have different binding affinities for the Cereblon (CRBN) E3 ligase, which can impact the efficiency of target protein degradation.[3] Maintaining the desired enantiomeric form is therefore critical for the safety, efficacy, and selectivity of the PROTAC.
Q2: What is the chemical mechanism behind the racemization of thalidomide and its analogs?
A2: The racemization occurs at the chiral carbon in the 3-position of the glutarimide ring. This carbon is adjacent to a carbonyl group, and the hydrogen atom attached to it is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both enantiomers.[4][5]
Q3: Under what conditions is racemization most likely to occur during PROTAC synthesis?
A3: Racemization is most likely to occur under basic conditions.[4] This is particularly relevant during steps that involve the use of organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA), which are commonly used in peptide coupling reactions to form the linker of the PROTAC. Elevated temperatures and prolonged reaction times in the presence of a base will also increase the rate of racemization.
Q4: Are some thalidomide analogs more prone to racemization than others?
A4: Yes. The acidity of the proton at the chiral center can be influenced by the rest of the molecule. However, common thalidomide analogs like lenalidomide and pomalidomide are known to racemize under physiological conditions.[6] Analogs that have been specifically designed to be chirally stable, such as apremilast which lacks the acidic proton at the chiral center, are not susceptible to this type of racemization.[7]
Q5: How can I prevent or minimize racemization during the synthesis of my PROTAC?
A5: Here are several strategies:
-
Minimize exposure to basic conditions: Use the minimum necessary amount of base and keep the reaction time as short as possible.
-
Lower the reaction temperature: Perform base-catalyzed reactions at lower temperatures to reduce the rate of racemization.
-
Choose your base carefully: While specific data is limited, weaker bases may be less prone to causing racemization.
-
Consider deuterium substitution: Replacing the acidic proton at the chiral center with deuterium can significantly slow down the rate of racemization due to the kinetic isotope effect.[3][8][9]
-
Use chirally stable analogs: If possible, consider using thalidomide analogs that are inherently stable to racemization, such as those where the chiral proton has been replaced with another group.[7]
-
Late-stage introduction of the thalidomide analog: Introduce the chirally sensitive moiety as late as possible in your synthetic sequence to minimize its exposure to potentially racemizing conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of enantiomeric excess (ee) after a coupling step with DIPEA/HATU. | The combination of an organic base (DIPEA) and elevated temperature is causing racemization of the thalidomide analog. | 1. Reduce the reaction temperature. Try running the reaction at 0 °C or room temperature if it was previously heated.2. Reduce the amount of DIPEA to the stoichiometric minimum.3. Decrease the reaction time. Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed.4. Consider using a different coupling reagent that may require milder conditions. |
| My final PROTAC product is a racemic mixture, but my starting thalidomide analog was enantiomerically pure. | Racemization may have occurred during one or more steps of the synthesis or during workup and purification. | 1. Analyze the chiral purity of intermediates at each step to pinpoint where the racemization is occurring.2. Avoid basic conditions during workup and purification. For example, use a mild acid to neutralize any remaining base before extraction.3. For chromatography, use neutral mobile phases if possible. |
| I am observing significant racemization even at room temperature. | The specific combination of solvent, base, and substrate is particularly prone to racemization. | 1. Switch to a less polar, aprotic solvent if the reaction chemistry allows.2. Consider using a weaker base.3. If feasible, explore the synthesis of a deuterated version of your thalidomide analog to enhance its chiral stability.[3][8][9] |
Quantitative Data on Racemization
| Compound | Conditions | Racemization Half-life (t½) | Reference |
| Thalidomide | Human plasma | 2 - 6 hours | [3] |
| Lenalidomide | Human plasma | < 3 hours | [3] |
| Pomalidomide | Human plasma | < 1 hour | [3] |
| (S)-Thalidomide | pH 7.78, 37 °C | 29.9 hours | |
| Deuterated (S)-Thalidomide | pH 7.78, 37 °C | 59.5 hours |
Experimental Protocols
Protocol for Assessing Racemization Using Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess of a thalidomide analog at different stages of a PROTAC synthesis.
1. Sample Preparation:
-
Quench the reaction by adding a mild acidic solution (e.g., 1 M HCl) to neutralize any base.
-
Extract the compound of interest into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Dissolve a small amount of the crude or purified material in the mobile phase to be used for the HPLC analysis.
2. Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase is typically effective. Common choices include:
-
CHIRALPAK® AD-RH
-
CHIRALPAK® IA
-
LUX® Cellulose-2
-
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is often used. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape. A typical starting mobile phase could be 90:10 hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 220 nm).
-
Temperature: Ambient.
3. Analysis:
-
Inject a sample of the racemic thalidomide analog to determine the retention times of both enantiomers.
-
Inject the sample from your reaction.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Visualizations
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization of a thalidomide analog via a planar enolate intermediate.
Workflow for Monitoring Chiral Purity
Caption: A workflow for monitoring the chiral purity of a thalidomide analog throughout PROTAC synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. CA2242572A1 - Racemisation of quaternary chiral centers - Google Patents [patents.google.com]
- 8. The contribution of cyclic imide stereoisomers on cereblon-dependent activity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01371B [pubs.rsc.org]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Negative Results in Thalidomide-O-C2-Br Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-O-C2-Br and other thalidomide-based PROTACs. The content is designed to help interpret negative or unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in my experiments?
This compound is a building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a C2 (two-carbon) linker with a terminal bromine atom. The bromine serves as a reactive handle for chemical conjugation to a ligand that binds to your protein of interest (POI). In essence, it is a key component for creating a molecule that hijacks the cell's protein degradation machinery to eliminate a specific target protein.
Q2: I've synthesized my PROTAC using this compound, but I'm not seeing any degradation of my target protein. What are the possible reasons?
There are several potential reasons for a lack of target degradation. These can be broadly categorized into issues with the PROTAC molecule itself, problems with the experimental setup, and cell-specific factors. A systematic troubleshooting approach is recommended. Start by verifying the integrity and purity of your synthesized PROTAC. Then, confirm that your PROTAC can engage with both the target protein and Cereblon. Finally, investigate the cellular context of your experiment.
Q3: How can I confirm that my this compound-based PROTAC is binding to Cereblon?
A Cereblon binding assay is essential to confirm that the thalidomide moiety of your PROTAC is active. A common method is a competitive binding assay using Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2][3][4][5] In these assays, a fluorescently labeled thalidomide analog is displaced from recombinant CRBN by your unlabeled PROTAC, leading to a measurable change in the fluorescence signal. A lack of binding in this assay indicates a problem with the thalidomide part of your molecule or the assay itself.
Q4: My PROTAC binds to Cereblon and my target protein, but I still don't see degradation. What should I investigate next?
If binary binding to both the target and CRBN is confirmed, the issue may lie in the formation of a stable and productive ternary complex (Target Protein - PROTAC - CRBN). The linker length and composition are critical for this. The C2 linker in this compound is relatively short, which may not be optimal for all target proteins. You can assess ternary complex formation using techniques like TR-FRET, AlphaLISA, or co-immunoprecipitation.[6][7][8][9][10]
Q5: I'm observing a "hook effect" in my dose-response experiments. What does this mean and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher concentrations of the PROTAC.[11][12][13][14] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or CRBN, which are non-productive for degradation and compete with the formation of the necessary ternary complex. To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation and to avoid using excessively high concentrations in your experiments.
Troubleshooting Guide for Negative Results
This guide provides a structured approach to troubleshooting common issues encountered in this compound based PROTAC experiments.
Problem 1: No Target Degradation Observed in Western Blot
| Possible Cause | Suggested Solution |
| PROTAC Integrity/Purity Issues | - Verify the chemical structure, purity, and stability of your synthesized PROTAC using LC-MS and NMR. - Ensure proper storage conditions to prevent degradation. |
| Poor Cell Permeability | - Assess cell permeability using cellular thermal shift assays (CETSA) or NanoBRET target engagement assays. - If permeability is low, consider optimizing the linker or warhead to improve physicochemical properties. |
| Inefficient Binary Binding | - Cereblon Binding: Perform a Cereblon binding assay (e.g., FP or TR-FRET) to confirm engagement.[1][2][3][4][5] - Target Binding: Confirm binding to your POI using methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or a target engagement assay. |
| Suboptimal Ternary Complex Formation | - The C2 linker may be too short or rigid for your specific target. Synthesize additional PROTACs with different linker lengths and compositions to test this hypothesis.[15] - Use biophysical assays (TR-FRET, AlphaLISA) to directly measure ternary complex formation.[6][7][8][9][10] |
| Low E3 Ligase Expression | - Confirm the expression levels of Cereblon (CRBN) in your cell line of choice via Western blot or proteomics. Different cell lines can have varying levels of E3 ligases. |
| Proteasome Inhibition | - Ensure that other treatments or cellular conditions are not inadvertently inhibiting the proteasome. As a positive control, co-treat with a known proteasome inhibitor (e.g., MG132) and your PROTAC; you should see an accumulation of the ubiquitinated target.[16] |
| Rapid Target Protein Synthesis | - If the synthesis rate of your target protein is very high, it may outpace the degradation rate. Consider using a transcription or translation inhibitor as a tool compound to test this, although this can have confounding effects. |
| Incorrect Dosing (Hook Effect) | - Perform a wide dose-response curve (e.g., from picomolar to high micromolar) to identify the optimal degradation concentration and rule out the hook effect.[11][12][13][14] |
Problem 2: Weak or No Signal in Cereblon Binding Assay
| Possible Cause | Suggested Solution |
| Inactive Recombinant Cereblon | - Ensure the quality and activity of the recombinant CRBN protein. Use a new batch if necessary. - Include a positive control compound with known CRBN binding affinity (e.g., thalidomide, pomalidomide) in your assay. |
| Fluorescent Probe Issues (FP/TR-FRET) | - Verify the concentration and purity of the fluorescently labeled thalidomide probe. - Optimize the concentration of the probe and CRBN to achieve a stable assay window. |
| Assay Buffer Composition | - Ensure the buffer conditions (pH, salt concentration, detergents) are optimal for CRBN stability and binding. |
| Incorrect Instrument Settings | - Double-check the excitation and emission wavelengths and polarization settings on your plate reader. |
| PROTAC Degradation | - If the PROTAC is unstable in the assay buffer, this can lead to a loss of binding. Assess the stability of your compound under the assay conditions. |
Quantitative Data Summary
The following tables provide representative data for Cereblon binding and PROTAC-mediated protein degradation. Note that these values are highly dependent on the specific PROTAC, target protein, and cell line used.
Table 1: Representative IC50 Values for Cereblon Binding
| Compound | Assay Type | IC50 (nM) | Reference |
| Thalidomide | FP | 347.2 | [5] |
| Lenalidomide | FP | 268.6 | [5] |
| Pomalidomide | FP | 153.9 | [5] |
| dBET1 | TR-FRET | 78.8 (in RS4;11 cells) | [6] |
Table 2: Representative Degradation Potency (DC50) and Efficacy (Dmax)
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZBC260 | BRD2/3/4 | RS4;11 | 0.1 - 0.3 | >90 | [17] |
| B03 | CDK9 | MV4-11 | 7.62 | >90 | [17] |
| 11 (ZB-S-29) | SHP2 | HeLa | 6.02 | >90 | [18] |
| INY-03-041 | AKT1/2/3 | ZR-75-1 | 16 | >90 | [17] |
Experimental Protocols
Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)
-
Reagent Preparation:
-
Prepare a stock solution of your this compound based PROTAC and a positive control (e.g., Pomalidomide) in DMSO.
-
Dilute recombinant human Cereblon (CRBN) and a Cy5-labeled thalidomide probe in the provided assay buffer.
-
-
Assay Procedure:
-
In a black, low-binding 96-well plate, add the assay buffer.
-
Add your test PROTAC or control compound at various concentrations.
-
Add the diluted CRBN protein to all wells except the negative control.
-
Incubate for 60 minutes at room temperature.
-
Initiate the binding reaction by adding the diluted Cy5-thalidomide probe to all wells.
-
Incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a microplate reader with excitation at ~635 nm and emission at ~675 nm.
-
-
Data Analysis:
Protocol 2: Target Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your this compound based PROTAC or a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[19][20]
-
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Troubleshooting workflow for negative results in PROTAC experiments.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. revvity.com [revvity.com]
- 4. amsbio.com [amsbio.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 20. Research Collection | ETH Library [research-collection.ethz.ch]
Validation & Comparative
A Comparative Guide to Thalidomide-O- and Pomalidomide-Based Linkers in PROTAC Development
Introduction to PROTACs and the Role of E3 Ligase Ligands
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
The choice of the E3 ligase ligand is crucial for the efficacy of the PROTAC. Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a frequently recruited E3 ligase in PROTAC design.[4] Thalidomide and its analogs, such as pomalidomide and lenalidomide, are well-known binders of CRBN.[] This guide provides a comparative analysis of thalidomide- and pomalidomide-based linkers for PROTACs, with a focus on "Thalidomide-O-C2-Br" type linkers, to aid researchers in the design and development of effective protein degraders.
Comparison of Thalidomide-O- vs. Pomalidomide-Based Linkers
Pomalidomide has emerged as a preferred CRBN ligand over thalidomide in many PROTAC applications due to several key advantages. Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation.[6] Additionally, the amino group on the phthalimide ring of pomalidomide offers a convenient and versatile point for linker attachment that is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[] Pomalidomide-based PROTACs have also been reported to have greater degradation selectivity and improved metabolic stability compared to their thalidomomide-based counterparts.
"this compound" represents a class of thalidomide-based linkers where an ether linkage is introduced on the phthalimide ring, followed by a short carbon chain terminating in a reactive bromine atom. This provides a handle for conjugation to the POI-binding ligand. While direct comparative studies are limited, the performance of PROTACs with such linkers can be evaluated based on the principles of PROTAC design and available data from individual studies.
Data Presentation: Performance of BRD4-Targeting PROTACs
To illustrate the performance differences, this section summarizes data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy.
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Thalidomide derivative | PEG linker | BRD4 | ~1.8 | >95 | MV4;11 |
| ARV-825 | Pomalidomide | PEG linker | BRD4 | <1 | >95 | RS4;11 |
| PROTAC 3 | Thalidomide | PEG linker | BRD4 | ~0.1-0.3 | Not Reported | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl linker | BRD4 | Not Reported | >75 at 1µM | THP-1 |
Note: Data is compiled from different studies and experimental conditions may vary.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: BRD4 in Gene Transcription
Caption: BRD4 recognizes acetylated histones and recruits transcriptional machinery to drive gene expression.
Experimental Workflow: PROTAC Evaluation
Caption: A typical workflow for assessing the degradation of a target protein by a PROTAC.
Logical Relationship: PROTAC Mechanism of Action
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifesensors.com [lifesensors.com]
- 4. tandfonline.com [tandfonline.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Linkers: Evaluating Thalidomide-O-C2-Br in the PROTAC Landscape
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of Thalidomide-O-C2-Br as an E3 ligase linker building block, contextualizing its potential performance against other commonly employed linker classes.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][2] Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein. Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitin transfer.
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).
-
Selectivity: The linker can influence the preferential degradation of one protein over another, even when the target-binding warhead is non-selective.[1]
-
Physicochemical Properties: Linker composition affects solubility, cell permeability, and metabolic stability, which are crucial for drug development.
Comparing Linker Classes: Where Does this compound Fit?
This compound provides a short, reactive alkyl linker for conjugation to a target protein ligand. Its performance can be understood by comparing it to other prevalent linker types, such as polyethylene glycol (PEG) and longer alkyl chains.
This compound: The Short and Reactive Alkyl Approach
This compound represents a class of short, aliphatic linkers. The ethyl bromide group allows for facile covalent attachment to nucleophilic residues on a target-binding ligand.
Anticipated Characteristics:
-
Rigidity: Short alkyl chains offer less conformational flexibility compared to longer PEG linkers. This can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation, but may also introduce steric hindrance if the geometry is not favorable.
-
Hydrophobicity: The alkyl nature of the linker increases the overall hydrophobicity of the PROTAC, which can enhance cell permeability. However, excessive hydrophobicity may lead to poor aqueous solubility and off-target effects.
-
Reactivity: The bromo-functional group is a key feature, enabling straightforward conjugation chemistry.
Polyethylene Glycol (PEG) Linkers: The Flexible and Solubilizing Choice
PEG linkers are widely used in PROTAC design due to their flexibility and hydrophilicity.[2]
Key Features:
-
Flexibility: The ethereal chain of PEG linkers provides significant conformational freedom, which can facilitate the formation of a productive ternary complex by allowing the PROTAC to adopt multiple orientations.
-
Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules.
-
Metabolic Stability: PEG linkers are generally considered to be metabolically stable.
Longer Alkyl Chains: A Balance of Flexibility and Hydrophobicity
Linkers composed of longer alkyl chains offer a middle ground between the rigidity of very short linkers and the high flexibility of PEG linkers.
Key Features:
-
Tunable Flexibility: The length of the alkyl chain can be systematically varied to optimize the distance and orientation between the target protein and the E3 ligase.
-
Hydrophobicity: Similar to short alkyl linkers, longer chains contribute to the hydrophobicity of the PROTAC, potentially impacting permeability and solubility.
Quantitative Comparison of Linker Performance
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | F. Dang et al., 2020 |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | F. Dang et al., 2020 |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 | T. Zorba et al., 2018 |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 | T. Zorba et al., 2018 |
| SHP2 | Thalidomide | PEG | 12 | 6.02 | >90 | Z. Zhou et al., 2021[3] |
Data Interpretation: The table highlights that both PEG and alkyl linkers can yield potent degraders with low nanomolar DC50 values. The optimal linker length is target-dependent and often requires empirical determination. For instance, in the case of BTK degraders, a slightly longer PEG linker resulted in improved Dmax. This underscores the importance of synthesizing and evaluating a library of PROTACs with varying linkers to identify the optimal degrader for a given target.
Experimental Protocols
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity.
-
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
NanoBRET™ Assay for Ternary Complex Formation
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.
-
Assay Plate Preparation: Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
Add a serial dilution of the PROTAC or vehicle control to the wells.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Correct the BRET ratio by subtracting the background BRET ratio from vehicle-treated cells.
-
Plot the corrected BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Visualizing the Mechanism of Action
To further elucidate the processes involved in targeted protein degradation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The PROTAC-mediated protein degradation pathway.
References
Validating CRBN Engagement: A Comparative Guide for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective degradation of target proteins. For PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN), the choice of the CRBN ligand and the connecting linker profoundly influences the formation and stability of the ternary complex (Target-PROTAC-CRBN), which is a prerequisite for successful protein degradation. This guide provides a comparative overview of experimental approaches to validate CRBN engagement by thalidomide-based PROTACs, with a focus on the impact of the linker composition.
While specific experimental data for a "Thalidomide-O-C2-Br" PROTAC is not publicly available, this guide will draw comparisons from studies on thalidomide-based PROTACs with similar ether-based and alkyl linkers to infer potential performance and guide experimental validation.
Mechanism of Action: PROTAC-Induced Protein Degradation
The fundamental mechanism of a thalidomide-based PROTAC involves hijacking the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a protein of interest (POI).
Data Presentation: Impact of Linker on PROTAC Performance
The linker connecting the thalidomide moiety to the target protein ligand is a critical determinant of PROTAC efficacy. Its length, composition, and attachment point influence the stability of the ternary complex and the efficiency of degradation. The following table summarizes representative data from literature on how different linker types can affect CRBN-based PROTAC performance.
| PROTAC Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Key Observation |
| Alkyl Chain | BRD4 | 1.8 | >95 | Often provides good potency and degradation. |
| PEG Linker | BRD4 | 8.3 | >90 | Generally improves solubility but can sometimes reduce potency slightly. |
| Ether Linker | CDK4/6 | ~1000 | Substantial | Alkylether linkers showed reduced neosubstrate degradation compared to other linkers in some contexts.[1] |
| Propargyl Ether | BTK | 6.6 | >90 | Can provide rigidity and favorable vectors for ternary complex formation. |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate better performance.
Experimental Protocols for CRBN Engagement Validation
Validating the engagement of a thalidomide-based PROTAC with CRBN is crucial. Below are detailed protocols for key experiments.
NanoBRET™ Target Engagement Assay
This in-cell assay quantitatively measures the binding of the PROTAC to CRBN in a live-cell context.
Experimental Workflow:
References
Navigating Off-Target Effects: A Comparative Guide to Thalidomide- and Lenalidomide-Based PROTACs
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase recruiter within a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of both on-target potency and off-target effects. This guide provides a detailed comparison of the off-target degradation profiles of PROTACs derived from thalidomide and lenalidomide, two common recruiters of the Cereblon (CRBN) E3 ligase. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to design safer and more effective protein degraders.
Executive Summary
The core principle is that the surface of the CRBN-IMiD complex presented to the proteome dictates which proteins are recognized as neo-substrates for degradation. Subtle changes in the IMiD structure or the position of the linker can significantly alter this surface and, consequently, the off-target profile.
General Mechanism of CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. CRBN-based PROTACs utilize molecules like thalidomide or lenalidomide to engage the CRBN E3 ligase complex. This forms a ternary complex between the POI, the PROTAC, and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: General mechanism of action for a CRBN-based PROTAC.
Comparative Off-Target Profiles
The off-target degradation profile of a PROTAC is influenced by both the inherent properties of the E3 ligase recruiter and the chemical structure of the entire PROTAC molecule.
Thalidomide Derivatives (including Pomalidomide):
Thalidomide and its more potent derivative, pomalidomide, are known to induce the degradation of a range of neo-substrates, most notably a set of zinc finger (ZF) transcription factors.[1] These include Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1] The degradation of IKZF1 and IKZF3 is responsible for the immunomodulatory and anti-myeloma effects of these drugs.[1] However, the degradation of SALL4 is linked to the teratogenic effects of thalidomide.
When incorporated into a PROTAC, the thalidomide moiety can retain its ability to degrade these off-targets. The position of the linker attachment is crucial. For instance, studies on pomalidomide-based PROTACs have shown that modifying the C5 position of the phthalimide ring can reduce the degradation of off-target ZF proteins compared to modifications at the C4 position. This is because the C5 position is sterically closer to the neo-substrate binding site, and modifications can create a "bump" that prevents off-target binding while still allowing CRBN engagement.
Lenalidomide Derivatives:
Lenalidomide also induces the degradation of IKZF1 and IKZF3.[1] However, it has a weaker effect on SALL4 degradation compared to thalidomide and pomalidomide.[1] This difference in the neo-substrate profile suggests that lenalidomide-based PROTACs may have a more favorable therapeutic window with a reduced risk of certain off-target effects, particularly those associated with SALL4 degradation.
Recent research has shown that modifications to the lenalidomide scaffold can further refine its selectivity. For example, modifications at the 6-position of lenalidomide have been demonstrated to enhance the selective degradation of IKZF1 and CK1α (another key therapeutic neo-substrate) while further reducing the degradation of SALL4.
Caption: Conceptual comparison of off-target profiles.
Quantitative Data Summary
While a direct, publicly available head-to-head proteomics study comparing a "Thalidomide-O-C2-Br" PROTAC with a lenalidomide-based PROTAC is lacking, the following table summarizes the known neo-substrate profiles of the parent immunomodulatory drugs, which are indicative of the potential off-target liabilities of the corresponding PROTACs.
| Neo-substrate | Thalidomide/Pomalidomide | Lenalidomide | Potential Implication for PROTACs |
| IKZF1/IKZF3 | Strong Degradation | Strong Degradation | On-target for hematological malignancies, off-target otherwise. |
| SALL4 | Significant Degradation | Weaker Degradation | Potential for teratogenicity; lenalidomide-based PROTACs may have a better safety profile in this regard. |
| CK1α | Weaker Degradation | Strong Degradation | Therapeutic target in del(5q) MDS. |
| Other Zinc Fingers | Broad Degradation | More Selective | Thalidomide/pomalidomide-based PROTACs may have a higher propensity for off-target degradation of zinc finger proteins. |
Experimental Protocols
To assess the on- and off-target degradation profiles of PROTACs, a series of standard biochemical and cellular assays are employed.
Western Blotting for Target and Off-Target Degradation
This is the most common method to confirm the degradation of a specific protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein or a potential off-target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
Global Proteomics using Mass Spectrometry for Unbiased Off-Target Discovery
This technique provides a global, unbiased view of all protein level changes in response to PROTAC treatment.
Protocol:
-
Sample Preparation: Culture and treat cells with the PROTAC and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but recommended for quantification): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Proteins that are significantly downregulated in the PROTAC-treated samples compared to the control are considered potential off-targets.
Cell Viability Assays (e.g., MTT or MTS)
These assays measure the metabolic activity of cells as an indicator of cell viability and can reveal cytotoxic effects of on- or off-target degradation.
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 24-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
MTS Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
MTS Reagent Addition: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm. No solubilization step is needed as the product is soluble.
Conclusion
The choice between a thalidomide- or lenalidomide-based E3 ligase recruiter for a PROTAC has significant implications for its off-target degradation profile. Lenalidomide-based PROTACs may offer a more favorable safety profile due to their reduced propensity to degrade certain neo-substrates like SALL4. However, the final off-target profile is a complex interplay between the IMiD core, the linker attachment point, the linker chemistry, and the target binder. Therefore, comprehensive experimental validation, including global proteomics, is essential in the development of any new PROTAC to fully characterize its selectivity and potential liabilities. The "this compound" scaffold represents a synthetic handle, and the ultimate off-target profile of a PROTAC derived from it will depend on the final molecular structure. Researchers should prioritize rigorous off-target profiling to guide the design of next-generation protein degraders with improved safety and efficacy.
References
Head-to-Head Comparison of Linker Attachment Points on the Thalidomide Scaffold: A Guide for PROTAC Development
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often nuanced, aspect of this design is the point of linker attachment on the E3 ligase-recruiting moiety. This guide provides a comprehensive head-to-head comparison of different linker attachment points on the widely used thalidomide scaffold, which recruits the Cereblon (CRBN) E3 ligase. By summarizing key experimental data and providing detailed methodologies, this document aims to inform the rational design of next-generation thalidomide-based PROTACs.
The phthalimide ring of thalidomide and its analogs, such as pomalidomide and lenalidomide, offers several positions for linker attachment, with the C4, C5, and the glutarimide nitrogen (N-position) being the most explored. The choice of attachment point significantly impacts a PROTAC's physicochemical properties, ternary complex formation, degradation efficiency, and even its off-target effects.
Quantitative Comparison of Linker Attachment Points
The efficacy of a PROTAC is determined by a multitude of factors, including its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. The following tables summarize key quantitative data from various studies, comparing the performance of PROTACs with linkers attached at the C4, C5, and N-positions of the thalidomide scaffold.
| Target | Linker Position | PROTAC/Compound | Binding Affinity (Kd, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Reference |
| IKZF1 (Neosubstrate) | C4-aminoalkyl | T01 | Not Reported | Not Reported | 64 | [1] |
| IKZF1 (Neosubstrate) | C5-aminoalkyl | T02 | Not Reported | Not Reported | 19 | [1] |
| BTK | C4-pomalidomide | PTD10 | 2.28 | 0.5 | >95 | [2] |
| BTK | C5-pomalidomide | PTD16 | Not Reported | ~1.7 | >95 | [2] |
| HDAC8 | C4-pomalidomide | ZQ-23 | Not Reported | 147 | 93 | |
| BRD4 | C5-lenalidomide | Compound 21 | 41.8 (BD1) | Not Reported | Effective Degradation | [3] |
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points. This table highlights the degradation potency (DC50) and efficacy (Dmax) of PROTACs with varying linker positions on the thalidomide scaffold targeting different proteins.
| Compound | Linker Position | Linker Type | Aqueous Stability (% remaining at 24h, pH 7.4) | Plasma Half-life (t1/2, min) | Reference |
| T01 | C4 | aminoalkyl | 80 | >120 | [1] |
| T02 | C5 | aminoalkyl | 70 | Not Determined | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties. This table compares the stability and in vitro plasma half-life of thalidomide conjugates with linkers at the C4 and C5 positions.
Key Observations and Design Principles
From the compiled data, several key trends emerge:
-
C4-Position Attachment: Generally, attaching the linker at the C4 position of the phthalimide ring appears to be a favorable strategy. Studies have shown that C4-linked PROTACs often exhibit good aqueous stability and can lead to potent degradation of target proteins.[1] For instance, a C4-linked pomalidomide-based BTK PROTAC (PTD10) demonstrated a remarkable DC50 of 0.5 nM.[2]
-
C5-Position Attachment: The C5 position offers an alternative attachment point. While some studies show that C5-linked PROTACs can achieve potent degradation, they may, in some cases, exhibit reduced neosubstrate degradation compared to their C4 counterparts.[1] This could be advantageous in minimizing off-target effects. However, in other contexts, C5-modification has been shown to be as effective as C4-modification in promoting degradation.[2]
-
N-Position Attachment: While less common, the glutarimide nitrogen has also been utilized as a linker attachment point. This modification can influence the interaction with Cereblon and the overall conformation of the PROTAC.
Experimental Protocols
To aid researchers in their experimental design and data interpretation, detailed methodologies for key assays are provided below.
Ternary Complex Formation Assays
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.
1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase, respectively. Upon formation of the ternary complex, the beads are brought into close proximity, resulting in a luminescent signal.
-
Protocol Outline:
-
Recombinant, tagged target protein and E3 ligase (e.g., His-tagged CRBN/DDB1 and GST-tagged target) are incubated with varying concentrations of the PROTAC in an appropriate assay buffer.
-
AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) are added.
-
After incubation in the dark, the plate is read on an AlphaLISA-compatible plate reader.
-
A bell-shaped curve is typically observed, with the peak representing optimal ternary complex formation. The "hook effect" at higher PROTAC concentrations is due to the formation of binary complexes that prevent ternary complex assembly.[4][5]
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
-
Protocol Outline:
-
The target protein is placed in the sample cell of the calorimeter.
-
The PROTAC is loaded into the injection syringe and titrated into the sample cell in small aliquots.
-
The heat change upon each injection is measured.
-
To measure ternary complex formation, the E3 ligase can be pre-mixed with the target protein in the cell, or the PROTAC can be saturated with the E3 ligase before titration.[6][7][8][9]
-
3. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface upon binding of an analyte. It provides real-time kinetic data, including association (kon) and dissociation (koff) rates.
-
Protocol Outline:
-
The E3 ligase (e.g., biotinylated CRBN) is immobilized on a streptavidin-coated sensor chip.
-
A solution containing the PROTAC is flowed over the chip to measure binary binding kinetics.
-
To measure ternary complex kinetics, a solution containing both the PROTAC and the target protein is flowed over the chip.[10][11][12][13][14]
-
Cellular Degradation Assays
Western Blotting
-
Principle: This widely used technique allows for the quantification of protein levels in cell lysates.
-
Protocol Outline:
-
Cells are treated with varying concentrations of the PROTAC for a specific duration.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) is used to normalize for protein loading.[15][16][17]
-
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLAS2024 [slas2024.eventscribe.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. tainstruments.com [tainstruments.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
Assessing the Selectivity of Thalidomide-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance and selectivity of PROTACs utilizing thalidomide-based E3 ligase ligands. We delve into supporting experimental data and provide detailed methodologies for key assessment techniques.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[][2] A common strategy in PROTAC design involves linking a target-binding molecule to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN), which is recruited by immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[][3] The selectivity of these molecules is paramount to their therapeutic success, as off-target degradation can lead to unintended cellular consequences.[4]
This guide focuses on assessing the selectivity of PROTACs that employ a thalidomide-based CRBN ligand, often functionalized with a short linker for conjugation to a target-binding moiety. We will use a representative Bromodomain and Extra-Terminal domain (BET) protein degrader, ARV-825, which utilizes a pomalidomide-based CRBN ligand and a short piperidine-based linker, as a case study to compare with other PROTAC designs.
Comparative Performance of BET-Targeting PROTACs
The efficacy and selectivity of a PROTAC are not solely determined by its target-binding warhead but are also significantly influenced by the choice of E3 ligase ligand and the nature of the linker connecting the two ends of the chimera. The following table summarizes quantitative data for two prominent BET-targeting PROTACs, ARV-825 (CRBN-based) and a VHL-based alternative, showcasing their degradation potency (DC50) and maximal degradation (Dmax) for the target protein BRD4.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [5] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified | [5] |
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs. This table highlights the high potency of the CRBN-based PROTAC ARV-825 in degrading BRD4 in Jurkat cells. While direct comparison is challenging due to different cell lines, both PROTACs demonstrate nanomolar degradation capabilities.
Assessing Selectivity: A Global Proteomics Perspective
Beyond on-target potency, understanding the global impact of a PROTAC on the cellular proteome is crucial for evaluating its selectivity. Mass spectrometry-based quantitative proteomics is the gold standard for this assessment, allowing for the unbiased identification and quantification of thousands of proteins following PROTAC treatment.
A study assessing a promiscuous kinase inhibitor-based PROTAC provides a compelling example of how selectivity is evaluated. Despite the warhead binding to over 100 kinases, the CRBN-recruiting PROTAC induced the degradation of only a small subset of these.[6] This highlights that ternary complex formation and productive ubiquitination, not just binary binding affinity, are key determinants of degradation.[6]
Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC. The following table is a representative example of how proteomics data can be presented to demonstrate selectivity.
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Kinase A | -4.5 | < 0.001 | Significant Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Change |
| Off-Target Kinase C | -1.1 | > 0.05 | No Significant Change |
| Neo-substrate (e.g., IKZF1) | -2.8 | < 0.01 | Off-Target Degradation |
| Housekeeping Protein (e.g., GAPDH) | -1.05 | > 0.05 | No Significant Change |
This illustrative data demonstrates the desired outcome of a selective PROTAC, where the target protein is significantly degraded with minimal impact on other proteins. However, with thalidomide-based PROTACs, it is also critical to monitor for the degradation of known "neo-substrates" of CRBN, such as the transcription factors IKZF1 and IKZF3, which can be an inherent off-target effect of the E3 ligase ligand itself.[3]
Experimental Protocols
To ensure the reproducibility and accuracy of selectivity assessments, detailed and robust experimental protocols are essential. Below are methodologies for two key experiments: quantitative Western blotting for target protein degradation and sample preparation for global proteomics analysis.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Sample Preparation for Global Proteomics Analysis
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics to assess PROTAC selectivity across the entire proteome.
1. Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC and vehicle control as described for the Western blot protocol. It is advisable to use a concentration at or near the DC50 value for the target protein.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Reduction, Alkylation, and Digestion:
-
Quantify the protein concentration using a BCA assay.
-
Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
4. Peptide Desalting and Labeling (e.g., TMT):
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them under vacuum.
-
For quantitative proteomics, label the peptides with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for the multiplexing of different samples in a single mass spectrometry run.
-
Combine the labeled peptide samples.
5. Mass Spectrometry Analysis:
-
Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will identify and quantify the peptides in the sample.
6. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw mass spectrometry data.
-
Identify the proteins and quantify their relative abundance across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.
-
Volcano plots are commonly used to visualize proteins with statistically significant changes in abundance.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing selectivity.
Caption: Mechanism of action for a CRBN-based PROTAC.
Caption: Experimental workflow for assessing PROTAC selectivity.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
Validating Targeted Protein Degradation: A Guide to Control Experiments for Thalidomide-O-C2-Br-Based Degraders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of essential control experiments to validate the mechanism of action of protein degraders synthesized using the Thalidomide-O-C2-Br building block. Rigorous validation is critical to ensure that the observed protein knockdown is a direct result of the intended targeted degradation pathway.
Thalidomide and its derivatives act as molecular glues that recruit the E3 ubiquitin ligase Cereblon (CRBN) to novel protein substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that leverage this principle, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ligase (in this case, derived from thalidomide), and a linker. This compound serves as a key building block for synthesizing such degraders, providing the CRBN-binding moiety and a linker with a reactive handle for conjugation to a POI ligand.
This guide outlines the critical control experiments necessary to validate that a novel degrader, herein referred to as "Degrader-X" (derived from this compound), functions through the intended CRBN- and proteasome-dependent pathway.
Core Principles of Validation
The validation process for a targeted protein degrader aims to confirm several key aspects of its mechanism of action:
-
Target Engagement: The degrader must bind to both the protein of interest (POI) and the E3 ligase (CRBN).
-
Ternary Complex Formation: The degrader must facilitate the formation of a stable ternary complex between the POI and CRBN.[6][7]
-
Ubiquitination: The formation of the ternary complex should lead to the poly-ubiquitination of the POI.
-
Proteasome-Dependence: The degradation of the POI should be mediated by the proteasome.
-
Specificity: The degradation should be specific to the intended POI, minimizing off-target effects.
Comparative Overview of Essential Control Experiments
The following table summarizes the key control experiments, their purpose, and the expected outcomes for validating the activity of Degrader-X.
| Experiment | Purpose | Experimental Approach | Expected Outcome for Validated Degrader-X | Alternative/Control Compound | Expected Outcome for Control |
| Target Degradation | To confirm dose- and time-dependent reduction of the target protein. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry | Decreased levels of the target protein with increasing concentrations of Degrader-X and over time. | Vehicle (e.g., DMSO) | No change in target protein levels. |
| E3 Ligase Dependence | To verify that degradation is mediated by the intended E3 ligase (CRBN). | 1. CRBN Knockout/Knockdown Cells2. Competition with excess thalidomide | 1. Attenuated or abolished degradation in CRBN-deficient cells.2. Rescue of degradation in the presence of excess thalidomide. | Scrambled siRNA/shRNA Control | 1. No effect on Degrader-X mediated degradation.2. No effect on degradation. |
| Proteasome Dependence | To confirm that protein loss is due to proteasomal degradation. | Co-treatment with a proteasome inhibitor (e.g., MG132, Bortezomib). | Rescue of the target protein from degradation. | Vehicle (e.g., DMSO) | No rescue of the target protein. |
| Transcriptional vs. Degradative Effect | To rule out that the reduction in protein level is due to decreased gene expression. | qRT-PCR analysis of the target gene's mRNA levels. | No significant change in mRNA levels of the target gene upon treatment with Degrader-X.[6] | Transcriptional Inhibitor (e.g., Actinomycin D) | Significant decrease in mRNA levels. |
| Negative Controls | To demonstrate the necessity of both the target-binding and E3 ligase-binding moieties. | 1. Inactive Epimer of Thalidomide-based Degrader2. Degrader with mutated POI-binding ligand | 1. & 2. No degradation of the target protein. | Degrader-X | Dose-dependent degradation of the target protein. |
| Selectivity Profiling | To assess the specificity of the degrader for the intended target. | Global Proteomics (e.g., TMT-based Mass Spectrometry). | Selective degradation of the target protein with minimal changes in the abundance of other proteins. | Vehicle (e.g., DMSO) | No significant changes in the proteome. |
| In Vitro Ubiquitination | To directly demonstrate the ubiquitination of the target protein. | Cell-free ubiquitination assay with purified POI, E1, E2, E3 (CRBN complex), ubiquitin, and ATP. | Formation of poly-ubiquitin chains on the target protein in the presence of Degrader-X. | No Degrader-X or inactive control | No or significantly reduced ubiquitination. |
Experimental Protocols
Western Blot for Target Degradation
Objective: To quantify the reduction in the protein of interest (POI) levels following treatment with Degrader-X.
Methodology:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Degrader-X (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of Degrader-X and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin).
-
Quantify band intensities using densitometry software.
qRT-PCR for mRNA Level Analysis
Objective: To determine if Degrader-X affects the transcription of the gene encoding the POI.
Methodology:
-
Treat cells with Degrader-X at a concentration that shows significant protein degradation (e.g., DCmax) for the same duration as the degradation experiment.
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
Proteasome Inhibition Assay
Objective: To confirm that the degradation of the POI is proteasome-dependent.
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.
-
Add Degrader-X at a concentration that causes significant degradation and co-incubate for the desired time.
-
Harvest the cells and perform Western blot analysis for the POI as described in Protocol 1.
Visualizing the Mechanism and Workflow
To further clarify the underlying processes and experimental logic, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound based degrader action.
Caption: Logical workflow for validating a novel degrader.
By systematically performing these control experiments, researchers can confidently validate the mechanism of action of their this compound-derived degraders, ensuring the reliability and reproducibility of their findings. This rigorous approach is fundamental for the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Thalidomide-Based PROTACs Outmuscle Small Molecule Inhibitors in Cancer Models
For researchers and drug development professionals, the evidence is mounting: Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-derived E3 ligase ligand demonstrate superior in vivo efficacy compared to their traditional small molecule inhibitor counterparts. This guide provides a comprehensive comparison, backed by experimental data, showcasing the enhanced anti-tumor activity of these novel protein degraders.
Thalidomide-O-C2-Br PROTACs, a class of heterobifunctional molecules, leverage the body's own ubiquitin-proteasome system to achieve targeted protein degradation. Unlike small molecule inhibitors that merely block the function of a target protein, PROTACs facilitate its complete removal. This fundamental mechanistic difference translates into more profound and durable downstream effects, overcoming resistance and leading to significant tumor regression in various preclinical cancer models.
This guide will delve into the comparative in vivo performance of prominent thalidomide-based BET (Bromodomain and Extra-Terminal) protein PROTACs, such as ARV-771 and ARV-825, against their respective small molecule inhibitors, OTX015 and JQ1.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors function by binding to the active site of a target protein, thereby inhibiting its activity. In contrast, PROTACs act as a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Quantitative In Vivo Efficacy Comparison
The following tables summarize the key in vivo efficacy data from preclinical studies comparing thalidomide-based BET PROTACs with BET small molecule inhibitors in various cancer models.
Table 1: Castration-Resistant Prostate Cancer (CRPC) Xenograft Models
| Compound | Target | Cancer Model | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Citation(s) |
| ARV-771 (PROTAC) | BRD2/3/4 | 22Rv1 CRPC | Nu/Nu mice | 30 mg/kg, s.c., daily | Tumor Regression | Induced tumor regression, with some mice becoming tumor-free. | [1][2] |
| OTX015 (Inhibitor) | BRD2/3/4 | 22Rv1 CRPC | Nu/Nu mice | N/A | 80% TGI | Resulted in tumor growth inhibition, but not regression. | [1] |
| ARV-771 (PROTAC) | BRD2/3/4 | VCaP CRPC | CB17 SCID mice | Intermittent | 60% TGI | Effective with intermittent dosing schedules. | [1] |
Table 2: Multiple Myeloma (MM) Xenograft Models
| Compound | Target | Cancer Model | Animal Model | Dosing | Outcome | Key Findings | Citation(s) |
| ARV-825 (PROTAC) | BRD2/4 | KMS11 MM | SCID-beige mice | 5 mg/kg, i.p., daily | Significantly slowed tumor growth and prolonged survival | Demonstrated significant growth inhibition of myeloma cells in vivo. | [3] |
| Vehicle Control | N/A | KMS11 MM | SCID-beige mice | N/A | Progressive tumor growth | - | [3] |
Table 3: Acute Myeloid Leukemia (AML) Xenograft Models
| Compound | Target | Cancer Model | Animal Model | Dosing | Outcome | Key Findings | Citation(s) |
| dBET1 (PROTAC) | BRD2/3/4 | MV4;11 AML | N/A | 50 mg/kg, i.p., daily | Anti-tumor efficacy | Demonstrated in vivo efficacy in a human leukemia xenograft. | [4] |
| JQ1 (Inhibitor) | BRD4 | N/A | N/A | N/A | Less potent apoptotic response | dBET1 induced a more rapid and robust apoptotic response compared to JQ1. | [4] |
Signaling Pathway: BET Protein Degradation vs. Inhibition
Both BET PROTACs and inhibitors target the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of histone acetylation and regulators of oncogenes like c-MYC. However, the downstream consequences of degradation versus inhibition are markedly different. PROTAC-mediated degradation leads to a more profound and sustained suppression of c-MYC.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
General Xenograft Tumor Model Workflow
Castration-Resistant Prostate Cancer (CRPC) Xenograft Study (ARV-771 vs. OTX015)
-
Cell Line: 22Rv1 human CRPC cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: Male athymic nude (Nu/Nu) mice, 6-8 weeks old.
-
Tumor Implantation: 22Rv1 cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reached a specified volume (e.g., 150-200 mm³), mice were randomized into treatment groups. ARV-771 was administered subcutaneously (s.c.) daily at doses ranging from 10 to 30 mg/kg. The small molecule inhibitor OTX015 was used as a comparator, though specific dosing in the direct comparison was not detailed in the snippets. A vehicle control group was also included.
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI) was calculated relative to the vehicle control group. At the end of the study, tumors were harvested for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Tumor lysates were analyzed by Western blot to assess the levels of BRD4 and its downstream target, c-MYC.
Multiple Myeloma (MM) Xenograft Study (ARV-825)
-
Cell Line: KMS11 human multiple myeloma cells, engineered to express luciferase (KMS11-Luc), were used.
-
Animal Model: SCID-beige mice.
-
Tumor Implantation: KMS11-Luc cells were injected intravenously to establish a disseminated disease model.
-
Treatment: Two weeks post-injection, tumor burden was confirmed by bioluminescence imaging. Mice were then randomized to receive daily intraperitoneal (i.p.) injections of ARV-825 (5 mg/kg) or vehicle control.
-
Efficacy Assessment: Tumor growth was monitored weekly via bioluminescence imaging. Animal survival was also a key endpoint.
-
Pharmacodynamic Analysis: While not detailed in the provided snippets for the in vivo portion, typically, tissues would be analyzed for BRD2/4 degradation and c-MYC expression.
Acute Myeloid Leukemia (AML) Xenograft Study (dBET1)
-
Cell Line: MV4;11 human AML cells.
-
Animal Model: Details on the specific mouse strain were not provided in the snippets.
-
Tumor Implantation: MV4;11 cells were implanted to establish a xenograft model.
-
Treatment: Tumor-bearing mice were treated with daily intraperitoneal (i.p.) injections of dBET1 (50 mg/kg) or a vehicle control.
-
Efficacy Assessment: The study was terminated after 14 days for a comparative assessment of efficacy.
Conclusion
References
- 1. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PROTACs Utilizing Different E3 Ligases: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase is a critical design parameter that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs employing different E3 ligases, supported by experimental data and detailed protocols to aid researchers in the design and evaluation of these novel therapeutics.
Data Presentation: Performance of PROTACs with Different E3 Ligases
Direct, head-to-head comparisons of PROTACs for the same target protein with different E3 ligase recruiters under identical experimental conditions are not abundantly available in the literature. However, by compiling data from various studies, we can draw informative, albeit indirect, comparisons. The following table summarizes the performance of PROTACs recruiting the two most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), for the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4).
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [1] |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 | [1] |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified | [1] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes to highlight the potential differences in potency and efficacy that can be observed with different E3 ligases.
Key Considerations in E3 Ligase Selection
The choice between CRBN and VHL, the two most predominantly used E3 ligases for PROTACs, involves a trade-off between various factors.[]
-
Structural and Functional Differences: CRBN acts as a "pivoting door," capturing transient neo-substrate interactions, while VHL functions as a "pivoting clamp," recognizing specific motifs with high affinity.[]
-
Kinetics: CRBN-based PROTACs often exhibit faster turnover rates, which can be advantageous for degrading proteins in rapidly dividing cells. In contrast, VHL-based PROTACs tend to form more stable ternary complexes, which may be more suitable for degrading stable proteins requiring persistent degradation signals.[]
-
Subcellular Localization: CRBN can shuttle between the nucleus and the cytoplasm, whereas VHL is primarily cytosolic. This can influence the accessibility of the PROTAC to nuclear or cytosolic targets.[]
-
Tissue Expression and Regulation: The expression levels of E3 ligases can vary across different tissues and disease states. For instance, VHL levels are regulated by oxygen concentration, which could impact the efficacy of VHL-based PROTACs in hypoxic tumors.[]
Beyond CRBN and VHL, the E3 ligase toolbox for PROTACs is expanding to include others like MDM2 and IAPs, offering alternative degradation profiles and potential for tissue-specific targeting.[3]
Mandatory Visualizations
Signaling Pathway and PROTAC Mechanism
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing PROTACs with different E3 ligases.
Logical Relationship for E3 Ligase Selection
References
Evaluating the Therapeutic Index of Thalidomide-O-C2-Br Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) that utilize thalidomide and its derivatives to recruit the Cereblon (CRBN) E3 ubiquitin ligase are at the forefront of this revolution. This guide provides a comparative evaluation of the therapeutic index of degraders conceptually based on a "Thalidomide-O-C2-Br" chemical moiety, which serves as a foundational building block for constructing CRBN-recruiting PROTACs. We present a quantitative comparison with alternative protein degradation technologies, supported by experimental data and detailed protocols.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules. One end binds to the protein of interest (POI), and the other, derived from a thalidomide-like molecule, recruits the CRBN E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Quantitative Comparison of Protein Degraders
The therapeutic index, a measure of a drug's safety, is paramount in drug development. For protein degraders, this is often assessed by comparing the concentration required for potent protein degradation (efficacy) with the concentration that causes cytotoxicity (toxicity). Below are comparative data for prominent thalidomide-based PROTACs and their alternatives.
In Vitro Efficacy and Cytotoxicity
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Therapeutic Index (IC50/DC50) | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 nM[1] | 0.86 µM[2] | ~860 | [1][2] |
| dBET1 | BET Proteins (BRD2/3/4) | CRBN | MV4-11 | <100 nM[3] | 0.27 µM[4] | >2.7 | [3][4] |
| MZ1 | BET Proteins (BRD4 selective) | VHL | H661 | 8 nM | 0.11 µM (MV4-11)[5] | ~13.75 | [5] |
| ARV-771 | BET Proteins (BRD2/3/4) | VHL | CRPC cells | <1 nM[6] | Not explicitly stated | - | [6] |
| Cetuximab-LYTAC | EGFR | CI-M6PR (Lysosomal) | HeLa | ~10 nM for >70% degradation | Not applicable | - | |
| Anti-CD37 ATAC | CD37 | Not applicable | Raji | Not applicable | 2.04 nM[7] | - | [7] |
In Vivo Efficacy and Toxicity
| Degrader | Target | Model | Efficacy | Toxicity | Reference |
| ARV-110 | Androgen Receptor | VCaP Xenograft | >90% AR degradation at 1 mg/kg PO QD[8] | Well-tolerated at efficacious doses[9] | [8][9] |
| dBET1 | BET Proteins | MV4-11 Xenograft | Tumor growth delay at 50 mg/kg IP daily[3] | Well-tolerated for 2 weeks at 50 mg/kg IP daily[3] | [3] |
| ARV-771 | BET Proteins | CRPC Xenograft | Tumor regression[10] | Not explicitly stated | [10] |
| Cetuximab-LYTAC | EGFR | Not specified | Improved pharmacokinetic profile in vivo[11] | No obvious toxicity at therapeutic doses[12] | [11][12] |
| Anti-CD37 ATAC | CD37 | Raji Xenograft | Complete tumor remission at 1/64 MTD[13] | Good tolerability in mice and non-human primates[13] | [13] |
Alternative Protein Degradation Technologies
While thalidomide-based PROTACs are highly promising, several alternative strategies for targeted protein degradation are emerging, each with unique mechanisms and potential advantages.
-
VHL-based PROTACs: These recruit the von Hippel-Lindau E3 ligase and have shown excellent potency and in vivo activity.
-
Lysosome-Targeting Chimeras (LYTACs): LYTACs target extracellular and membrane-bound proteins for lysosomal degradation.[12] They consist of a target-binding moiety linked to a ligand for a lysosome-shuttling receptor.[12]
-
Antibody-Targeted Amanitin Conjugates (ATACs): ATACs are antibody-drug conjugates that use the toxin amanitin to induce cell death in target cells.[14] While not a degradation technology in the same vein as PROTACs, they offer a potent alternative for eliminating cells expressing a specific surface protein.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and comparing protein degraders.
Determination of DC50 by Western Blot
This protocol outlines the steps to determine the concentration of a degrader that induces 50% degradation of the target protein.
1. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., VCaP for ARV-110) in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC degrader in culture media.
-
Treat the cells with the different concentrations of the degrader and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of protein remaining relative to the vehicle control against the logarithm of the degrader concentration.
-
Determine the DC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.
1. Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., VCaP cells) into the flank of immunocompromised mice (e.g., NOD-SCID gamma mice).
-
Monitor the mice for tumor growth.
2. Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PROTAC degrader (e.g., ARV-110 at 1-10 mg/kg) or vehicle control via the desired route (e.g., oral gavage) and schedule (e.g., daily).
3. Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm protein degradation, immunohistochemistry).
4. Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
Conclusion
This compound based degraders, as exemplified by molecules like ARV-110 and dBET1, represent a powerful therapeutic modality with the potential for a favorable therapeutic index. Their catalytic mode of action allows for potent and sustained protein degradation at low concentrations, which can translate to a wider therapeutic window compared to traditional inhibitors. However, the choice of the E3 ligase, the target protein, and the specific chemical properties of the degrader all play a crucial role in determining its overall efficacy and safety profile. The emergence of alternative degradation technologies like VHL-based PROTACs, LYTACs, and ATACs provides a broader toolkit for researchers to tackle a wider range of diseases. Rigorous preclinical evaluation using standardized and robust experimental protocols is essential for advancing these promising new therapies to the clinic.
References
- 1. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 2. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. Anti-CD37 α-amanitin–conjugated antibodies as potential therapeutic weapons for Richter syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drpress.org [drpress.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. heidelberg-pharma.com [heidelberg-pharma.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Thalidomide-O-C2-Br
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Thalidomide-O-C2-Br, a potent thalidomide analog. Adherence to these procedures is critical to ensure personnel safety and environmental protection, mitigating the risks associated with this class of compounds, most notably their potential teratogenicity.[1][2][3]
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are classified as highly potent compounds.[1][2] The primary health concern is their teratogenic potential, meaning they can cause severe birth defects.[1][2][4][5] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.
Hazard Identification:
| Hazard | Description | Primary Mitigation |
| Teratogenicity | May cause severe birth defects upon exposure during pregnancy.[1][2][4][5] | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood.[1][6] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or contaminated materials).
Required PPE:
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for safe removal of the outer layer if contamination occurs. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Lab Coat | Disposable, solid-front, back-closing lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Essential when handling the solid compound or if there is a risk of aerosol generation. |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a cleaning agent.
-
All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.[1]
-
-
Packaging for Final Disposal:
-
Once the waste container is full (do not overfill), securely seal the lid.
-
Wipe the exterior of the container to remove any potential external contamination.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.
-
Arrange for pickup and final disposal by a certified hazardous waste management company, following all institutional and local regulations.[1]
-
Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Logical Relationship of Waste Segregation and Disposal.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Thalidomide - American Chemical Society [acs.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Personal protective equipment for handling Thalidomide-O-C2-Br
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Thalidomide-O-C2-Br, a degrader building block used in targeted protein degradation research. Given the compound's structural similarity to thalidomide, a known teratogen and hazardous substance, stringent adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.
I. Personal Protective Equipment (PPE)
Due to the hazardous nature of thalidomide and its analogs, a comprehensive PPE protocol is required at all times when handling this compound.[1][2] The following table summarizes the necessary PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Compound Handling (Weighing, Reconstituting) | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles or Face Shield, N95 Respirator |
| Solution Preparation and Use | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles |
| Waste Disposal | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles |
| Spill Cleanup | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles, N95 Respirator |
Note: Always consult the specific Safety Data Sheet (SDS) for any additional PPE requirements. If an SDS for this compound is unavailable, proceed with the precautions outlined for thalidomide and other cytotoxic compounds.[3][4]
II. Operational Plan: Step-by-Step Handling Procedures
A. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a designated, locked, and clearly labeled area for hazardous materials.[4][5]
-
The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials.[6]
B. Weighing and Reconstitution:
-
All handling of the solid compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[7]
-
Don appropriate PPE as detailed in the table above.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
When reconstituting, slowly add the solvent to the solid to minimize aerosolization.
C. Experimental Use:
-
Clearly label all solutions containing this compound with "Cytotoxic Hazard" and the compound name.
-
Conduct all experimental procedures involving the compound in a designated area to prevent cross-contamination.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[3]
III. Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., gloves, gowns, weigh boats, pipette tips) Place in a designated, sealed, and labeled hazardous waste container (yellow bag).[8] |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) Collect in a clearly labeled, leak-proof hazardous waste container. Do not dispose of down the drain.[9] |
| Sharps | (e.g., needles, contaminated glassware) Dispose of in a designated sharps container for hazardous materials.[8] |
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[9]
IV. Emergency Procedures: Spill and Exposure Management
A. Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE for spill cleanup as indicated in the table above.
-
Containment: Use a chemical spill kit to absorb the spill. For solid spills, gently cover with absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
B. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
V. Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. research.uga.edu [research.uga.edu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. abmole.com [abmole.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
